Tetrahydroechinocandin B
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H85N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFSSKWGOYOSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H85N7O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146117 | |
| Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1064.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54651-06-8 | |
| Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54651-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydroechinocandin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Echinocandin B
Abstract
Echinocandins represent a critical class of antifungal agents that target the fungal cell wall by inhibiting β-1,3-glucan synthase. The parent molecule, Echinocandin B (ECB), is a complex lipopeptide natural product synthesized by filamentous fungi such as Aspergillus nidulans and Aspergillus pachycristatus. This document provides a comprehensive technical overview of the ECB biosynthetic pathway, from precursor supply to the assembly and modification of the final molecule. It details the genetic basis, key enzymatic players, quantitative production data, and essential experimental protocols used to elucidate this pathway. Notably, Tetrahydroechinocandin B (THEB), a derivative of ECB, is not a known product of this natural biosynthetic pathway. Its formation involves the chemical hydrogenation of the linoleic acid side chain of ECB, a process typically performed post-fermentation in a synthetic or semi-synthetic manufacturing context. This guide focuses exclusively on the biological production of Echinocandin B.
Introduction to the Echinocandin B (ECB) Biosynthetic Pathway
Echinocandin B is a non-ribosomally synthesized cyclic hexapeptide acylated with a linoleic acid side chain. Its biosynthesis is a multi-step process orchestrated by a dedicated gene cluster and involves both primary and secondary metabolic pathways for the supply of precursors. The entire pathway is encoded by a set of genes often referred to as the 'ecd' or 'ani' cluster. The core of this process is a large, multi-domain Non-Ribosomal Peptide Synthetase (NRPS) enzyme, EcdA, which sequentially assembles the peptide backbone.
The key precursors for ECB biosynthesis are:
-
Linoleic Acid: Forms the N-terminal lipid side chain.
-
Five Amino Acids: L-ornithine, L-proline, L-threonine (x2), and the non-proteinogenic amino acids 4-hydroxy-L-proline and 3-hydroxy-4-methyl-L-proline.
-
L-homotyrosine: A non-proteinogenic amino acid synthesized via a separate, dedicated pathway encoded by the 'hty' gene cluster.
The final structure undergoes extensive post-assembly modification, primarily through hydroxylation, to yield the biologically active Echinocandin B molecule.
Genetic Organization and Key Enzymes
The biosynthesis of ECB is encoded by a contiguous gene cluster found in producing organisms like Aspergillus nidulans NRRL 8112 (the 'Ani' cluster) and Aspergillus pachycristatus NRRL 11440 (the 'Ecd' cluster).
Table 1: Key Genes and Their Functions in the Echinocandin B Biosynthetic Pathway
| Gene | Enzyme/Protein | Function |
| ecda / aniA | Non-Ribosomal Peptide Synthetase (NRPS) | A six-module enzyme that sequentially incorporates the six amino acid residues and catalyzes the final cyclization to form the hexapeptide core. |
| ecdi | Acyl-AMP Ligase | Activates linoleic acid to linoleoyl-AMP and loads it onto the first thiolation domain of EcdA. |
| ecdB | Fungal Transcription Factor | A pathway-specific regulatory protein that controls the expression of other genes within the cluster. |
| ecdG, ecdK | Non-heme Iron, α-KG-dependent Oxygenases | Catalyze specific hydroxylation reactions on the amino acid residues of the peptide core. |
| ecdH | Cytochrome P450 Monooxygenase | Catalyzes specific hydroxylation reactions on the peptide core. |
| htyA-F | L-homotyrosine Biosynthesis Enzymes | A separate gene cluster responsible for the de novo synthesis of L-homotyrosine from chorismate. |
The Biosynthetic Pathway of Echinocandin B
The pathway can be dissected into three primary stages: Precursor Supply, Lipopeptide Assembly, and Post-Assembly Modification.
Stage 1: Precursor Supply
-
Linoleic Acid: Supplied from the organism's primary fatty acid metabolism.
-
Proteinogenic Amino Acids: L-ornithine, L-proline, and L-threonine are supplied from standard amino acid biosynthesis.
-
L-homotyrosine: Synthesized by the enzymes encoded in the hty cluster. This pathway starts from the condensation of 4-hydroxyphenyl-pyruvate and acetate.
Stage 2: Lipopeptide Assembly on the NRPS Scaffold
-
Initiation: The acyl-AMP ligase, EcdI , activates a molecule of linoleic acid to linoleoyl-AMP. This activated fatty acid is then transferred to the thiolation (T) domain of the initiation module of the NRPS enzyme, EcdA .
-
Elongation: The six modules of EcdA work in an assembly-line fashion. Each module is responsible for recognizing, activating (via its adenylation or A-domain), and incorporating one specific amino acid. The growing peptide chain is passed from one module to the next, tethered to the T-domains of the NRPS.
-
Cyclization and Release: The final module of EcdA contains a terminal condensation (CT) domain that catalyzes the intramolecular cyclization of the linear lipopeptide, releasing the nascent cyclic product from the enzyme.
Stage 3: Post-Assembly Modification
The cyclic lipopeptide released from EcdA is not yet mature Echinocandin B. It undergoes a series of crucial hydroxylation steps catalyzed by dedicated oxygenases (EcdG, EcdH, EcdK ) to add hydroxyl groups to specific positions on the amino acid residues, yielding the final, active Echinocandin B molecule.
Quantitative Production Data
The production of Echinocandin B is highly dependent on the strain and fermentation conditions. Significant efforts in strain improvement and process optimization have led to substantial increases in ECB titers.
Table 2: Selected Echinocandin B Production Titers from Aspergillus nidulans
| Strain / Condition | Key Optimization Strategy | Achieved Titer (mg/L) | Reference |
| A. nidulans ZJB12073 (Mutant) | UV and Microwave Mutagenesis | 1656.3 ± 40.3 | [1] |
| A. nidulans ZJB12073 (Optimized) | Precursor (Tyr, Leu) & Biotin Feeding | 2701.6 ± 31.7 | [1] |
| A. nidulans (Optimized) | Methyl Oleate as Carbon Source | 2133 ± 50 | [2][3] |
| A. nidulans (Optimized) | Response Surface Methodology (RSM) | ~2290 | [4] |
| A. nidulans (Optimized) | Talcum Powder Microparticles | 3148 | [4] |
| A. nidulans NRRL8112 (Engineered) | Overexpression of aniA (NRPS) & aniJ (TF) | ~1500 | [5] |
| A. nidulans (Engineered) | Overexpression of ecdB (TF) | 2030.5 ± 99.2 | [6] |
| A. nidulans (Engineered, 50-L Bioreactor) | Overexpression of ecdB | 2234.5 | [6] |
Experimental Protocols
Protocol: Gene Function Verification via CRISPR/Cas9-mediated Knockout
This protocol outlines a general workflow for deleting a target gene (e.g., ecda) in A. nidulans to confirm its role in ECB biosynthesis.
-
sgRNA Design and Plasmid Construction:
-
Design a 20-bp single-guide RNA (sgRNA) spacer sequence targeting a coding region of the ecda gene. The genomic target must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for S. pyogenes Cas9.[7]
-
Synthesize two complementary 60-bp oligonucleotides containing the spacer sequence.
-
Anneal the oligos and clone them into a Cas9 expression plasmid (e.g., pFC332 containing Cas9 and a selection marker like hygromycin resistance) that has been linearized. This is often done using Golden Gate assembly or a similar seamless cloning method.[7][8]
-
-
Homology Repair Template Design:
-
Design a repair template consisting of ~1 kb sequences homologous to the regions immediately upstream ('left arm') and downstream ('right arm') of the ecda gene.
-
Between the homology arms, insert a selectable marker cassette (e.g., ptrA for pyrithiamine resistance).
-
Amplify the left arm, right arm, and marker cassette by PCR and assemble them using fusion PCR or Gibson assembly.
-
-
Protoplast Preparation and Transformation:
-
Grow A. nidulans mycelia in liquid culture.
-
Harvest mycelia and digest the cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Co-transform the protoplasts with the Cas9-sgRNA plasmid and the linear homology repair template using a PEG-CaCl2 based method.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on regeneration medium containing both selection agents (e.g., hygromycin and pyrithiamine).
-
Isolate resistant colonies and perform diagnostic PCR using primers flanking the target locus to confirm the correct gene replacement event.
-
-
Phenotypic Analysis (HPLC):
-
Cultivate the confirmed knockout mutant (Δecda) and the wild-type strain under ECB-producing fermentation conditions.
-
Extract metabolites from the fermentation broth and mycelia.
-
Analyze the extracts by HPLC and compare the chromatograms. The absence of the ECB peak in the Δecda mutant extract, which is present in the wild-type, confirms the essential role of ecda in ECB biosynthesis.
-
ecda gene function validation.Protocol: High-Performance Liquid Chromatography (HPLC) for ECB Quantification
This protocol is adapted from standard methods for analyzing ECB from fermentation broths.[9][10]
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth to separate the mycelia from the supernatant.
-
Extract the mycelia with an equal volume of ethanol or methanol by shaking for 1 hour.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: ODS (C18) column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:Water (e.g., 70:10:20, v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector at 223 nm.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a purified ECB standard.
-
Calculate the concentration of ECB in the samples by comparing the peak area from the sample chromatogram to the standard curve. The typical retention time for ECB under these conditions is around 13.5 minutes.[9]
-
Conclusion
The biosynthetic pathway of Echinocandin B is a complex and fascinating example of fungal natural product synthesis, relying on a large NRPS assembly line and a suite of tailoring enzymes. Understanding this pathway has been crucial for the industrial production of ECB, the key precursor for the semi-synthetic antifungal drug anidulafungin. While metabolic engineering and fermentation optimization have dramatically increased production titers, the biological pathway itself does not produce this compound. The creation of THEB from ECB remains in the domain of synthetic chemistry, highlighting the powerful synergy between natural product biosynthesis and chemical modification in modern drug development.
References
- 1. Enhancement of Echinocandin B Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression screening and cell factory engineering for enhancing echinocandin B production in Aspergillus nidulans NRRL8112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Construction and fermentation regulation of strains with high yields of echinocandin B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. daneshyari.com [daneshyari.com]
- 10. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Tetrahydroechinocandin B
This technical guide provides a detailed overview of the chemical structure, properties, and biological mechanism of Tetrahydroechinocandin B, a cyclic lipopeptide with antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a derivative of the naturally occurring antifungal agent Echinocandin B. Like other members of the echinocandin class, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in fungal cell lysis and displays fungicidal activity against many species of Candida and fungistatic activity against Aspergillus. The "tetrahydro" designation indicates the addition of four hydrogen atoms to the parent structure of Echinocandin B, resulting in the saturation of two double bonds within the lipid side chain.
Chemical Structure
The definitive chemical structure of this compound is not widely published in peer-reviewed literature. However, based on its nomenclature and the established structure of its parent compound, Echinocandin B, the structure can be inferred. Echinocandin B possesses a linoleoyl side chain, which contains two carbon-carbon double bonds. The conversion to this compound involves the catalytic hydrogenation of these double bonds, resulting in a stearoyl side chain.
Below is the inferred chemical structure of this compound.
Caption: Inferred chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is scarce. The following table summarizes its known properties and provides a comparison with its parent compound, Echinocandin B.
| Property | This compound | Echinocandin B |
| Molecular Formula | C52H85N7O16 | C52H81N7O16 |
| Molecular Weight | 1064.27 g/mol [1] | 1060.2 g/mol [1] |
| Synonyms | L-687901, L-687,901[1] | Antibiotic A 30912A[1] |
| Physical Form | Solid[1] | Data not available |
| Purity | ≥98% (Commercially available)[1] | Data not available |
Experimental Protocols
Representative Synthesis: Catalytic Hydrogenation of Echinocandin B
-
Dissolution: Dissolve Echinocandin B in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C), to the solution. The catalyst loading is usually around 10-20% by weight of the substrate.
-
Hydrogenation: Transfer the mixture to a hydrogenation vessel. The vessel is then purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run at a pressure of 1-4 atmospheres and at room temperature.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by preparative HPLC to yield pure this compound.
Structural Characterization Methodology
The characterization of the synthesized this compound would typically involve the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the disappearance of signals corresponding to the olefinic protons of the linoleoyl side chain.
-
¹³C NMR: To verify the absence of sp² hybridized carbon signals from the side chain and the appearance of corresponding sp³ signals.
-
2D NMR (COSY, HSQC, HMBC): To confirm the overall structure and assignments of the cyclic peptide core and the saturated fatty acid side chain.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula of C52H85N7O16 by obtaining a highly accurate mass measurement of the molecular ion.
-
Biological Mechanism of Action
The primary biological target of this compound is the fungal enzyme β-(1,3)-D-glucan synthase. The inhibition of this enzyme disrupts the synthesis of glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell death.
References
Tetrahydroechinocandin B: A Technical Deep Dive into its Mechanism of Action on Glucan Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Tetrahydroechinocandin B (THEC B), a potent antifungal agent, on its molecular target, β-(1,3)-D-glucan synthase. Echinocandins represent a critical class of antifungal drugs that disrupt the integrity of the fungal cell wall, a structure essential for fungal viability and absent in humans, making it an ideal therapeutic target. This document consolidates quantitative data on the inhibitory activity of THEC B, details the experimental protocols for assessing its effects, and provides visual representations of its molecular interactions and experimental workflows.
Introduction: The Fungal Cell Wall and the Role of β-(1,3)-D-Glucan Synthase
The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is β-(1,3)-D-glucan, a branched polymer of glucose. The synthesis of this crucial polymer is catalyzed by the enzyme β-(1,3)-D-glucan synthase, a multi-subunit complex located in the fungal plasma membrane. The catalytic subunit of this enzyme is encoded by the FKS gene family (FKS1, FKS2, etc.). Due to its essential role in fungal cell wall biosynthesis and its absence in mammalian cells, β-(1,3)-D-glucan synthase is a prime target for antifungal drug development.
This compound belongs to the echinocandin class of lipopeptide antifungals. These compounds are large cyclic peptides linked to a fatty acid side chain. Their primary mechanism of action is the potent and specific inhibition of β-(1,3)-D-glucan synthase.
Mechanism of Action: Non-Competitive Inhibition of Glucan Synthase
This compound exhibits a non-competitive mechanism of inhibition against β-(1,3)-D-glucan synthase. This means that THEC B does not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, it binds to an allosteric site on the Fks1p subunit of the glucan synthase complex.[1][2] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby preventing the polymerization of glucose into β-(1,3)-D-glucan chains.[3]
The key characteristics of this non-competitive inhibition are:
-
Vmax Decrease: The maximum rate of the enzymatic reaction (Vmax) is reduced in the presence of THEC B.[4]
-
Km Unchanged: The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate, remains unchanged.[4] This is because the inhibitor does not interfere with the binding of UDP-glucose to the active site.[1]
This mode of action is visually represented in the following signaling pathway diagram.
Caption: Mechanism of this compound Action.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against β-(1,3)-D-glucan synthase has been quantified to determine its potency. The following table summarizes the available data.
| Compound | Fungal Species | Assay Type | Parameter | Value | Reference |
| This compound (L-687,901) | Candida albicans (MY1208) | Membrane Glucan Assay | IC50 | 0.85 µg/mL | [5] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the maximal response.
Experimental Protocols
Accurate assessment of the inhibitory effect of compounds like THEC B on glucan synthase requires robust experimental protocols. Below are detailed methodologies for the preparation of the enzyme source and two common types of glucan synthase activity assays.
Preparation of Fungal Membranes (Microsomal Fraction)
This protocol describes the isolation of the membrane fraction containing the β-(1,3)-D-glucan synthase from fungal cells.
Caption: Fungal Membrane Preparation Workflow.
Detailed Steps:
-
Cell Culture and Harvest: Grow fungal cells (e.g., Candida albicans) in an appropriate liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation.[6]
-
Washing: Wash the cell pellet with a suitable buffer, such as TE buffer (Tris-EDTA), to remove residual media.[6]
-
Cell Lysis: Resuspend the washed cells in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical means, such as bead beating with glass beads.[6]
-
Clarification: Centrifuge the lysate at a low speed to pellet cell debris and unbroken cells.
-
Membrane Pelletization: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.[7]
-
Resuspension and Storage: Carefully resuspend the membrane pellet in a storage buffer containing glycerol (for cryoprotection) and protease inhibitors. Aliquot and store the membrane preparation at -80°C until use.[7]
Glucan Synthase Activity Assay: Radioactive Method
This assay measures the incorporation of a radiolabeled glucose substrate into the growing β-(1,3)-D-glucan polymer.
Caption: Radioactive Glucan Synthase Assay Workflow.
Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris buffer, a GTP analog (like GTPγS) to activate the Rho1p regulatory subunit, and bovine serum albumin (BSA).[7]
-
Enzyme and Inhibitor Addition: Add the prepared fungal membrane suspension to the reaction mixture. For inhibition studies, add varying concentrations of THEC B.
-
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate, UDP-[14C]glucose.[8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[7]
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).[7]
-
Product Collection: Filter the reaction mixture through glass fiber filters. The insoluble radiolabeled β-(1,3)-D-glucan product will be trapped on the filter.[8]
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.[7]
-
Quantification: Place the dried filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the glucan synthase activity.
Glucan Synthase Activity Assay: Fluorescence-Based Method
This method offers a non-radioactive alternative by using a fluorescent dye, aniline blue, which specifically binds to β-(1,3)-D-glucan.[9][10]
Caption: Fluorescence-Based Glucan Synthase Assay Workflow.
Detailed Steps:
-
Enzymatic Reaction: The initial steps (reaction setup, enzyme and inhibitor addition, pre-incubation, reaction initiation with non-radioactive UDP-glucose, and incubation) are similar to the radioactive assay.
-
Glucan Solubilization: After the incubation period, add a strong base (e.g., NaOH) and heat the mixture to solubilize the newly synthesized β-(1,3)-D-glucan.[8]
-
Dye Binding: Add a solution of aniline blue to the solubilized glucan.[8]
-
Incubation: Incubate the mixture to allow the formation of the fluorescent glucan-dye complex.[8]
-
Fluorescence Measurement: Measure the fluorescence of the complex using a fluorescence spectrophotometer or plate reader at an excitation wavelength of approximately 400 nm and an emission wavelength of around 460 nm.[8][11] The fluorescence intensity is proportional to the amount of β-(1,3)-D-glucan synthesized.
Conclusion
This compound is a potent, non-competitive inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. Its mechanism of action, which involves allosteric binding to the Fks1p subunit, leads to the disruption of cell wall integrity and ultimately, fungal cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel antifungal therapies targeting this essential fungal pathway. Further research into the precise binding site of THEC B and the structural changes it induces in the glucan synthase complex will be invaluable for the rational design of next-generation echinocandins with improved efficacy and a broader spectrum of activity.
References
- 1. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 2. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Khan Academy [khanacademy.org]
- 5. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, this compound, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. A microtiter-based fluorescence assay for (1,3)-beta-glucan synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
In Vitro Antifungal Spectrum of Tetrahydroechinocandin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Tetrahydroechinocandin B (THEB), a key compound related to the development of the echinocandin antifungal agent, caspofungin. The data presented is primarily based on studies of caspofungin (formerly known as MK-0991 or L-743,872), which is a structurally related and clinically established derivative. This guide is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.
Overview of Antifungal Activity
This compound belongs to the echinocandin class of antifungal agents, which are potent, non-competitive inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3][4][5][6][7] This mechanism of action confers fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][4][7] A key advantage of this class is its activity against fungal isolates that have developed resistance to other antifungal agents, such as azoles.[1][8]
Quantitative In Vitro Antifungal Activity
The following tables summarize the in vitro activity of caspofungin, a derivative of this compound, against a broad range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity against Candida Species
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 3959 | ≤0.015 - >8 | 0.25 | 0.5 | [9] |
| Candida albicans (azole-resistant) | 32 | 0.125 - 1 | 0.25 | 0.5 | [1] |
| Candida glabrata | 3959 | ≤0.015 - >8 | 0.25 | 0.5 | [9] |
| Candida tropicalis | 3959 | ≤0.015 - >8 | 0.25 | 0.5 | [9] |
| Candida parapsilosis | 3959 | ≤0.015 - >8 | 1 | 2 | [9] |
| Candida krusei | 3959 | ≤0.015 - >8 | 0.5 | 1 | [9] |
| Candida guilliermondii | 3959 | ≤0.015 - >8 | 4 | >8 | [9] |
| All Candida spp. | 515 | 0.008 - 4 | 0.5 | 1.0 | [10] |
MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the isolates, respectively.
Table 2: In Vitro Activity against Aspergillus Species
For Aspergillus species, the Minimum Effective Concentration (MEC) is often used as an endpoint for echinocandins, representing the lowest drug concentration that leads to the growth of small, rounded, and compact hyphal forms as observed microscopically.
| Fungal Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Not Specified | Not Specified | 1 | Not Specified | [11] |
| Aspergillus flavus | 345 (total) | Not Specified | Not Specified | Not Specified | [12] |
| Aspergillus niger | 345 (total) | Not Specified | Not Specified | Not Specified | [12] |
| Aspergillus terreus | 345 (total) | Not Specified | Not Specified | Not Specified | [12] |
Due to the nature of MEC determination, MIC values are sometimes reported and can vary based on the reading method (visual vs. microscopic). One study reported a visual MIC of 8 µg/mL for A. fumigatus, while the MEC was 1 µg/mL.[11]
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide were primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Method for Yeasts (CLSI M27-A)
This method is the standard for determining the MIC of antifungal agents against Candida species and other yeasts.
-
Medium Preparation : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.
-
Inoculum Preparation : Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
Drug Dilution : The antifungal agent is serially diluted in the RPMI 1640 medium in 96-well microtiter plates.
-
Incubation : The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the growth control well.[10] For fungicidal agents like caspofungin, the endpoint can also be defined as the lowest concentration showing no visible growth.
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A)
This standardized method is used for testing the susceptibility of molds like Aspergillus species.
-
Medium and Inoculum Preparation : Similar to the M27-A method, RPMI 1640 is used. The inoculum is prepared from fungal colonies grown on potato dextrose agar, and the conidial suspension is adjusted to a specific concentration.
-
Drug Dilution and Incubation : The procedure for drug dilution and incubation is similar to that for yeasts.
-
Endpoint Determination (MIC vs. MEC) :
-
MIC : The lowest drug concentration showing complete inhibition of growth. However, for echinocandins against molds, a clear MIC endpoint can be difficult to determine due to trailing growth.
-
MEC (Minimum Effective Concentration) : This is the preferred endpoint for echinocandins against Aspergillus. It is defined as the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed upon microscopic examination.[13][14][15]
-
Visualizations
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
The following diagram illustrates the mechanism of action of this compound and its derivatives.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of caspofungin and the echinocandins in the antifungal armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinocandins: A ray of hope in antifungal drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Methods To Assess Susceptibilities of Aspergillus Isolates to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structural and Functional Differences Between Tetrahydroechinocandin B and Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
Structural Elucidation: From Unsaturated to Saturated Acyl Side Chain
Echinocandin B is a naturally occurring lipopeptide antifungal agent produced by the fungus Aspergillus nidulans.[1] Its structure consists of a cyclic hexapeptide core to which a linoleoyl fatty acid side chain is attached.[1] Tetrahydroechinocandin B is a semi-synthetic derivative of Echinocandin B, obtained through the catalytic hydrogenation of the parent compound. This process saturates the two double bonds present in the linoleoyl side chain, converting it into a stearoyl side chain. This transformation is the sole structural difference between the two molecules.
The core cyclic hexapeptide is composed of non-proteinogenic amino acids, including 3,4-dihydroxyhomotyrosine, 3-hydroxy-4-methylproline, and 4,5-dihydroxyornithine, which are crucial for the antifungal efficacy of echinocandins. The hydrophobic fatty acid side chain plays a critical role by anchoring the molecule to the fungal cell membrane, a prerequisite for its inhibitory action.[1]
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary molecular target for the echinocandin class of antifungals is the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide that provides osmotic stability to the fungal cell.[2] By non-competitively inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death.[2] This mechanism of action is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the favorable safety profile of this drug class.
Data Presentation: A Call for Comparative Studies
A thorough review of the scientific literature reveals a lack of publicly available, direct comparative studies on the antifungal potency of this compound versus Echinocandin B. While extensive data exists for clinically approved echinocandins, the specific quantitative comparison between these two molecules remains an area for future research. Such studies are crucial for understanding the impact of acyl side chain saturation on the antifungal spectrum and potency.
To provide a baseline for such comparative studies, the following table summarizes representative Minimum Inhibitory Concentration (MIC) data for Echinocandin B against common fungal pathogens.
| Fungal Species | Echinocandin B MIC Range (µg/mL) |
| Candida albicans | 0.12 - 2 |
| Candida glabrata | 0.06 - 1 |
| Candida parapsilosis | 1 - 4 |
| Candida tropicalis | 0.12 - 2 |
| Aspergillus fumigatus | 0.5 - 4 |
Note: The MIC values are compiled from various sources and represent a general range. Actual values can vary depending on the specific strain and testing methodology.
Experimental Protocols
To facilitate the direct comparison of this compound and Echinocandin B, detailed protocols for key in vitro assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 for yeasts.
Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound and Echinocandin B analytical grade powders
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
Sterile saline or water
-
Spectrophotometer
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Antifungal Stock Solution Preparation:
-
Prepare a stock solution of each compound in DMSO at a concentration of 1.6 mg/mL.
-
Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium to achieve the desired final concentrations (typically ranging from 16 to 0.03 µg/mL).
-
-
Inoculum Preparation:
-
Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Microtiter Plate Inoculation:
-
Add 100 µL of the appropriate antifungal dilution to each well of the 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for yeasts) in turbidity compared to the growth control. For molds, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the long, filamentous hyphae in the growth control well.
-
β-(1,3)-D-Glucan Synthase Inhibition Assay
Objective: To quantify the inhibitory activity of the compounds on the β-(1,3)-D-glucan synthase enzyme.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Glass beads or cell disruptor
-
Ultracentrifuge
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% glycerol, 10 mM NaF, 5 mM MgCl2)
-
UDP-[14C]-glucose (radiolabeled substrate)
-
This compound and Echinocandin B
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation (Microsomal Fraction):
-
Grow the fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Lyse the cells using glass beads or a cell disruptor.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound β-(1,3)-D-glucan synthase.
-
Resuspend the microsomal pellet in reaction buffer.
-
-
Inhibition Assay:
-
Set up reaction tubes containing the microsomal fraction, reaction buffer, and varying concentrations of this compound or Echinocandin B.
-
Include a control with no inhibitor.
-
Pre-incubate the reactions for a short period at 30°C.
-
Initiate the enzymatic reaction by adding UDP-[14C]-glucose.
-
Incubate the reactions for 1-2 hours at 30°C.
-
-
Quantification of Product:
-
Stop the reaction by adding ethanol or trichloroacetic acid.
-
Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-labeled glucan product.
-
Wash the filters to remove unincorporated UDP-[14C]-glucose.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
This compound is a structurally distinct derivative of Echinocandin B, characterized by a saturated stearoyl side chain. While both compounds are expected to share the same mechanism of action through the inhibition of β-(1,3)-D-glucan synthase, the impact of this structural modification on the antifungal potency and spectrum remains to be elucidated through direct comparative studies. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. Future research should focus on generating quantitative data to populate a comparative analysis of these two molecules, which will provide valuable insights into the structure-activity relationship of the echinocandin class of antifungals and may inform the design of novel derivatives with improved therapeutic properties.
References
Natural Sources of Echinocandin Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandins are a class of lipopeptide antifungal agents with a unique mechanism of action, inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This targeted action results in low toxicity to mammalian cells, making them a cornerstone in the treatment of invasive fungal infections. The discovery and development of echinocandins have been driven by the exploration of their natural sources, primarily filamentous fungi. This technical guide provides a comprehensive overview of the key fungal species that produce echinocandin compounds, quantitative data on their production, detailed experimental protocols for their cultivation and isolation, and a visualization of the biosynthetic and discovery workflows.
Primary Fungal Sources of Echinocandin Precursors
The commercially available echinocandins—caspofungin, micafungin, and anidulafungin—are semi-synthetic derivatives of naturally occurring precursors produced through fungal fermentation. The primary fungal sources and their respective echinocandin products are detailed below.
Glarea lozoyensis: The Source of Pneumocandin B₀
Glarea lozoyensis is a filamentous fungus responsible for the production of pneumocandins, most notably pneumocandin B₀, the natural precursor to the semi-synthetic echinocandin, caspofungin.[1][2][3][4][5][6][7] In wild-type strains, pneumocandin B₀ is often a minor product compared to other analogues, necessitating extensive strain improvement and fermentation optimization for industrial-scale production.[1][2][3][7]
Aspergillus Species: Producers of Echinocandin B
Several species within the genus Aspergillus, including Aspergillus nidulans and Aspergillus rugulosus, are the natural sources of echinocandin B.[6][8] Echinocandin B serves as the key precursor for the semi-synthetic antifungal drug anidulafungin.[9][10][11][12] Similar to pneumocandin production, enhancing the yield of echinocandin B has been a major focus of research, involving both classical mutagenesis and modern genetic engineering techniques.[2][4][9][13]
Coleophoma empetri: The Producer of FR901379
Coleophoma empetri is the fungal source of FR901379, a sulfonated lipohexapeptide that is the precursor for the semi-synthetic echinocandin, micafungin.[14][15][16][17] The unique sulfonate moiety of FR901379 imparts excellent water solubility to micafungin.[14] Research efforts have focused on metabolic engineering to enhance the production of this precursor.[14][15][17]
Other fungal genera, such as Peziza, have also been reported to produce echinocandin-like compounds, though they are less characterized and not currently used for commercial production.
Quantitative Data on Echinocandin Production
The production of echinocandin precursors is a complex process influenced by a multitude of factors, including the fungal strain, fermentation medium composition, and culture conditions. The following tables summarize reported production yields under various optimized conditions.
Table 1: Production of Pneumocandin B₀ by Glarea lozoyensis
| Strain/Condition | Key Optimization Factor | Titer (mg/L) | Reference |
| Wild-type | - | Minor product | [1][2][3] |
| Genetically Engineered | Disruption of GLOXY4 gene | Exclusive production of Pneumocandin B₀ | [1][2][3][7] |
| Optimized Medium | Response surface analysis | 1840 | [3] |
| Optimized Medium | Combination of mannitol and glucose | 65% increase in yield | [3] |
| Optimized Medium | Cotton seed powder as nitrogen source | 23% enhancement | [3] |
| Low-Temperature Adaptive Laboratory Evolution | Enhanced membrane permeability | 2131 | [4] |
| Late Fermentation Stage Addition | Addition of SDS | 2529 | [3] |
| Fed-batch Fermentation | - | ~2530 | [3] |
Table 2: Production of Echinocandin B by Aspergillus Species
| Strain/Condition | Key Optimization Factor | Titer (mg/L) | Reference |
| A. nidulans Wild-type | - | Trace amounts | [9] |
| A. nidulans Mutant Strain ULN-59 | Classical sequential mutagenesis | 1583.1 | [2] |
| A. nidulans Mutant ZJB12073 | UV and microwave irradiation | 1656.3 | [4][13] |
| A. nidulans with Optimized Medium | Peptone, K₂HPO₄, mannitol, L-ornithine | 2285.6 | [1][2] |
| A. nidulans with Optimized Medium | Tyrosine, leucine, and biotin supplementation | 2701.6 | [1][4][13] |
| A. nidulans with Optimized Medium | Methyl-oleate as carbon source | 2133 | [3] |
| A. nidulans with Optimized Medium | Tween-80 supplementation | 2584 | [3][18] |
| A. nidulans with Optimized Medium | Talcum powder addition | 3148 | [1][3] |
| A. delacroxii Mutant | Knockout of stcA gene | 40% increase | [3] |
| A. nidulans Engineered Strain | Overexpression of ecdB | 2234.5 (in 50-L bioreactor) | [12] |
Table 3: Production of FR901379 by Coleophoma empetri
| Strain/Condition | Key Optimization Factor | Titer (mg/L) | Reference |
| Wild-type MEFC09 | - | 300 | [14] |
| Engineered Strain | Overexpression of mcfJ | 1300 | [14][15] |
| Engineered Strain | Co-expression of mcfJ, mcfF, and mcfH | 4000 (in 5-L bioreactor) | [14][15] |
| Mutant from Heavy-ion Irradiation | - | 1100 | [19] |
Experimental Protocols
Protocol 1: General Fermentation for Echinocandin Production
This protocol provides a general framework for the fermentation of echinocandin-producing fungi. Specific component concentrations and conditions should be optimized for each strain and target compound.
1. Inoculum Preparation:
-
Medium: A typical seed medium may contain glucose (10 g/L), glycerin (10 g/L), and soybean cake powder (25 g/L) at a pH of 6.8-7.0.[4]
-
Culture: Inoculate the medium with a fungal spore suspension or mycelial fragments.
-
Incubation: Incubate at 25°C with agitation (e.g., 220 rpm) for 168 hours.[4][5]
2. Fermentation:
-
Medium: A production medium can be composed of peanut oil (20 g/L), glycerin (10 g/L), peptone (8.6 g/L), soybean meal powder (40 g/L), tomato powder (15 g/L), K₂HPO₄·3H₂O (8.4 g/L), and MgSO₄·7H₂O (0.5 g/L) at a pH of 7.0.[4] For pneumocandin B₀ production, a medium containing lactose (3.0%), threonine (1.0%), yeast powder (1.0%), proline (1.2%), KH₂PO₄ (0.15%), and magnesium sulfate heptahydrate (0.05%) at pH 5.3 has been reported.[20]
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.[4][5]
-
Incubation: Incubate at 25°C with agitation (e.g., 220 rpm) for up to 432 hours.[4][5]
3. Monitoring:
-
Regularly monitor and control parameters such as pH, dissolved oxygen, and substrate concentration.
-
Quantify echinocandin production using High-Performance Liquid Chromatography (HPLC).[2][21][22][23]
Protocol 2: Strain Improvement by Mutagenesis
This protocol outlines a general procedure for classical mutagenesis to enhance echinocandin production.
1. Spore Suspension Preparation:
-
Harvest spores from a mature fungal culture and suspend them in sterile saline with a surfactant (e.g., 0.1% Tween 80).
-
Adjust the spore concentration to approximately 10⁷ spores/mL.
2. Mutagenesis:
-
UV Irradiation: Expose the spore suspension to UV light (254 nm) for a duration determined to achieve a kill rate of 90-99%.
-
Chemical Mutagenesis: Treat the spore suspension with a chemical mutagen (e.g., lithium chloride or sodium nitrite) at a specific concentration and for a defined period.
3. Screening:
-
Plate the treated spores on a suitable agar medium.
-
Isolate individual colonies and cultivate them in small-scale liquid fermentations.
-
Analyze the fermentation broth for echinocandin production using HPLC to identify high-yielding mutants.[2]
Protocol 3: Extraction and Purification of Echinocandins
This protocol provides a general overview of the downstream processing for echinocandin recovery.
1. Extraction:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.[5]
-
Since many echinocandins are primarily intracellular, extract the mycelial cake with a suitable organic solvent such as methanol or butanol.[24]
2. Initial Purification:
-
Concentrate the solvent extract under vacuum.[24]
-
Perform liquid-liquid extraction to remove polar and non-polar impurities.[24]
-
Treat with activated charcoal to remove colored impurities.[24]
3. Chromatographic Purification:
-
Employ macroporous resin adsorption chromatography for initial purification from the crude extract. Non-polar resins like HP-20 have shown good performance for echinocandin B.[11]
-
Further purify the echinocandin-containing fractions using preparative HPLC with a suitable stationary phase (e.g., silica gel) and mobile phase.
4. Crystallization:
-
Crystallize the purified echinocandin from a suitable solvent/anti-solvent system to obtain the final product.[25]
Visualizations
Biosynthetic Pathway of Echinocandins
The biosynthesis of echinocandins is a complex process involving a non-ribosomal peptide synthetase (NRPS) enzyme complex. The following diagram illustrates a generalized pathway.
Caption: Generalized biosynthetic pathway of echinocandin compounds.
Experimental Workflow for Echinocandin Discovery and Production
The process of discovering new echinocandin sources and optimizing their production follows a logical workflow, from initial screening to industrial-scale fermentation.
Caption: Workflow for discovery and production of echinocandins.
Conclusion
The natural world, particularly the fungal kingdom, remains a vital source of novel and potent therapeutic agents. The echinocandins are a prime example of how natural products can be harnessed and improved upon to create life-saving medicines. This guide has provided a technical overview of the primary fungal sources of echinocandin precursors, quantitative data on their production, and detailed experimental protocols relevant to their discovery, optimization, and purification. Continued research into the vast diversity of fungal secondary metabolites holds the promise of uncovering new antifungal agents to combat the growing threat of drug-resistant fungal pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. Alchemy of Fungi and AI: Response Surface Methodology and Artificial Neural Network-Based Optimization of Echinocandin B Production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Construction and fermentation regulation of strains with high yields of echinocandin B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of Echinocandin B Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 21. Chromatographic methods for echinocandin antifungal drugs determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 25. US8101712B2 - Purification processes for echinocandin-type compounds - Google Patents [patents.google.com]
Semi-synthetic Modification of the Echinocandin B Nucleus: A Technical Guide for Drug Development Professionals
Executive Summary
Echinocandins represent a cornerstone in the treatment of invasive fungal infections, exhibiting potent fungicidal activity against a broad spectrum of pathogens, including Candida and Aspergillus species. Their unique mechanism of action, the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall integrity, confers a high degree of selectivity and a favorable safety profile. This technical guide provides an in-depth exploration of the semi-synthetic modification of the echinocandin B nucleus, a critical starting scaffold for the development of leading antifungal agents. We will delve into the core synthetic strategies, detailed experimental protocols, structure-activity relationships, and the resulting pharmacological profiles of key derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel antifungal therapies.
Introduction: The Echinocandin Scaffold
Echinocandin B is a naturally occurring lipopeptide produced by the fungus Aspergillus nidulans. It consists of a cyclic hexapeptide core and a linoleoyl N-acyl side chain.[1] While possessing intrinsic antifungal activity, native echinocandin B is associated with significant hemolytic toxicity, limiting its therapeutic potential.[2] Semi-synthetic modifications have been instrumental in overcoming this limitation, leading to the development of blockbuster drugs such as anidulafungin, caspofungin, and micafungin, each with improved efficacy, safety, and pharmacokinetic properties.[3]
The primary sites for semi-synthetic modification are the N-acyl side chain and, to a lesser extent, the cyclic hexapeptide core. Modification of the side chain has proven particularly fruitful in modulating the compound's lipophilicity, geometric structure, and ultimately, its antifungal potency and safety profile.[4]
Core Synthetic Strategy: Deacylation and Reacylation
The foundational strategy for the semi-synthetic modification of echinocandin B involves a two-step process:
-
Enzymatic Deacylation: The native linoleoyl side chain is selectively removed from the echinocandin B nucleus. This is typically achieved using a deacylase enzyme from Actinoplanes utahensis.[5][6] This enzymatic approach is favored over chemical methods due to its high specificity and avoidance of harsh reaction conditions that could compromise the integrity of the cyclic peptide core.[5] The product of this reaction is the echinocandin B nucleus, a biologically inactive intermediate.[6]
-
Chemical Reacylation: The free amino group on the ornithine residue of the echinocandin B nucleus is then acylated with a synthetic side chain. This step allows for the introduction of a wide variety of functionalities to explore structure-activity relationships and optimize the drug's properties.[7]
Below is a generalized workflow for this process:
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the semi-synthetic modification of the echinocandin B nucleus.
Enzymatic Deacylation of Echinocandin B
Objective: To produce the echinocandin B nucleus by removing the native linoleoyl side chain.
Materials:
-
Echinocandin B
-
Actinoplanes utahensis (NRRL 12052) cell culture or purified deacylase enzyme
-
Potassium phosphate buffer (0.05 M, pH 6.0)
-
Potassium chloride (KCl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphoric acid (H₃PO₄)
-
HPLC system for reaction monitoring
Protocol:
-
Enzyme Preparation: A culture of Actinoplanes utahensis is grown under optimized conditions to induce deacylase production. The cells are harvested by centrifugation and washed with potassium phosphate buffer.[1]
-
Reaction Setup: A reaction mixture is prepared containing echinocandin B (e.g., 4 g/L), potassium phosphate buffer (0.05 M, pH 6.0), KCl (0.68 M), and DMSO (15% v/v).[1][5] The optimal pH and temperature for the bioconversion have been reported to be around 4.5-7.0 and 25-26°C, respectively, depending on the specific strain and conditions.[4][8]
-
Enzymatic Reaction: The reaction is initiated by adding the Actinoplanes utahensis cells or the purified deacylase to the reaction mixture. The reaction is incubated at the optimal temperature (e.g., 26°C or 60°C for the purified enzyme) with shaking for a specified period (e.g., 24-90 hours).[1][8]
-
Reaction Monitoring: The progress of the deacylation is monitored by HPLC analysis of aliquots taken at regular intervals. The disappearance of the echinocandin B peak and the appearance of the echinocandin B nucleus peak are tracked.[8]
-
Reaction Termination: Once the reaction has reached the desired level of completion, it is terminated by the addition of phosphoric acid to lower the pH.[1]
-
Purification of Echinocandin B Nucleus: The echinocandin B nucleus is then purified from the reaction mixture. This can involve centrifugation to remove cell debris, followed by chromatographic techniques such as preparative HPLC.
Chemical Reacylation: Synthesis of Anidulafungin
Objective: To synthesize anidulafungin by acylating the echinocandin B nucleus with the 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid side chain.
Materials:
-
Echinocandin B nucleus
-
4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid
-
Activating agent (e.g., 2,4,5-trichlorophenol and dicyclohexylcarbodiimide (DCC))[9]
-
Base (e.g., diisopropylethylamine)[9]
-
Solvent (e.g., dimethylformamide (DMF))
-
HPLC system for purification
Protocol:
-
Activation of the Side Chain: The 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid is converted to an active ester. This can be achieved by reacting it with an activating agent such as 2,4,5-trichlorophenol in the presence of a coupling agent like DCC in a suitable solvent (e.g., dichloromethane).[9][10]
-
Acylation Reaction: The echinocandin B nucleus is dissolved in a solvent such as DMF. The activated ester of the side chain and a base (e.g., diisopropylethylamine) are added to the solution.[9] The reaction is stirred at ambient temperature until completion, which is monitored by HPLC.
-
Purification of Anidulafungin: The crude anidulafungin is purified by preparative reverse-phase HPLC. The fractions containing the pure product are collected and lyophilized to yield the final product.[11]
Synthesis of Caspofungin from Pneumocandin B₀
Objective: To synthesize caspofungin from its natural precursor, pneumocandin B₀.
Materials:
-
Pneumocandin B₀
-
Thiophenol
-
Trifluoromethanesulfonic acid
-
Acetonitrile
-
Sodium acetate
-
Ethylenediamine
-
Methanol
-
Acetic acid
Protocol:
-
Formation of the Thiophenyl Adduct: Pneumocandin B₀ is suspended in acetonitrile and cooled to approximately -15°C. Thiophenol and trifluoromethanesulfonic acid are added, and the mixture is stirred.[7] The reaction is then quenched with an aqueous solution of sodium acetate to precipitate the thiophenyl-pneumocandin B₀ adduct.[7]
-
Amination with Ethylenediamine: The purified thiophenyl adduct is dissolved in methanol. Ethylenediamine is added, and the reaction is stirred at a controlled temperature (e.g., 10°C).[12]
-
Salt Formation and Purification: After the reaction is complete, acetic acid is added to form the diacetate salt of caspofungin.[13] The crude caspofungin is then purified using chromatographic methods, such as silica gel chromatography.[13]
Synthesis of Micafungin from FR901379
Objective: To synthesize micafungin from its precursor, FR901379.
Protocol: The synthesis of micafungin involves the enzymatic deacylation of the palmitic acid side chain from FR901379, followed by chemical reacylation with an optimized N-acyl side chain containing a 3,5-diphenyl-isoxazole moiety.[14][15] The detailed industrial synthesis protocols are proprietary, but the general steps are analogous to those described for anidulafungin, involving enzymatic deacylation followed by chemical coupling of the desired side chain.[16]
Data Presentation: Comparative Biological Activity and Pharmacokinetics
The semi-synthetic modifications of the echinocandin B nucleus have a profound impact on the antifungal activity and pharmacokinetic profiles of the resulting compounds. The following tables summarize key quantitative data for the three clinically approved echinocandins.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Echinocandins against Candida Species
| Organism | Anidulafungin | Caspofungin | Micafungin |
| Candida albicans | ≤0.03 - 0.25 | 0.015 - 0.5 | ≤0.015 - 0.12 |
| Candida glabrata | ≤0.03 - 0.12 | 0.03 - 0.25 | ≤0.015 - 0.06 |
| Candida parapsilosis | 0.5 - 2 | 0.25 - 4 | 0.12 - 2 |
| Candida tropicalis | ≤0.03 - 0.25 | 0.03 - 0.5 | ≤0.015 - 0.12 |
| Candida krusei | ≤0.03 - 0.12 | 0.06 - 0.5 | ≤0.015 - 0.12 |
Data compiled from multiple sources.[4][13][17] MIC ranges can vary depending on the testing methodology and specific isolates.
Table 2: Comparative In Vitro Activity (MEC, µg/mL) of Echinocandins against Aspergillus Species
| Organism | Anidulafungin | Caspofungin | Micafungin |
| Aspergillus fumigatus | ≤0.015 - 0.03 | ≤0.015 - 0.06 | ≤0.015 - 0.03 |
| Aspergillus flavus | ≤0.015 | ≤0.015 | ≤0.015 |
| Aspergillus niger | ≤0.015 | ≤0.015 | ≤0.015 |
| Aspergillus terreus | ≤0.015 | ≤0.015 | ≤0.015 |
Data compiled from multiple sources.[17][18] MEC (Minimum Effective Concentration) is the endpoint used for molds.
Table 3: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Anidulafungin | Caspofungin | Micafungin |
| Half-life (t½) | 24 - 40 h | 9 - 11 h | 11 - 17 h |
| Protein Binding | >99% | ~97% | >99% |
| Volume of Distribution (Vd) | 30 - 50 L | 9.7 L | 18 - 19 L |
| Metabolism | Slow chemical degradation | Hepatic hydrolysis and N-acetylation | Hepatic (arylsulfatase, catechol-O-methyltransferase) |
| Primary Excretion | Feces | Urine and feces | Feces |
Data compiled from multiple sources.[1][2][18][19][20][21][22][23][24]
Mechanism of Action and Fungal Stress Response
Echinocandins exert their antifungal effect by inhibiting the β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1]
The disruption of cell wall integrity triggers a complex stress response in the fungus, primarily mediated by the cell wall integrity (CWI) pathway. This pathway involves several interconnected signaling cascades, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways.[5][14][16][18][25][26][27][28][29] A simplified representation of this signaling network is shown below.
Conclusion
The semi-synthetic modification of the echinocandin B nucleus has been a highly successful strategy in the development of potent and safe antifungal agents. By leveraging the natural scaffold and introducing novel side chains, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the approval of three major drugs that are now indispensable in the clinic. The detailed methodologies and comparative data presented in this guide are intended to facilitate further research and development in this critical area of medicine. Future efforts may focus on the discovery of novel derivatives with enhanced activity against emerging resistant strains, improved oral bioavailability, and optimized pharmacokinetic profiles for even more effective treatment of invasive fungal infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 10. Anidulafungin synthesis - chemicalbook [chemicalbook.com]
- 11. Isolation, identification and characterization of potential impurities of anidulafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2012093293A1 - Process for preparation of caspofungin acetate and intermediates - Google Patents [patents.google.com]
- 13. WO2009142761A1 - Caspofungin bo free of caspofungin co - Google Patents [patents.google.com]
- 14. journals.plos.org [journals.plos.org]
- 15. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comparative Pharmacodynamics of Echinocandins against Aspergillus fumigatus Using an In Vitro Pharmacokinetic/Pharmacodynamic Model That Correlates with Clinical Response to Caspofungin Therapy: Is There a Place for Dose Optimization? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 28. journals.asm.org [journals.asm.org]
- 29. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biological Activity of Cyclic Lipopeptide Antifungals: A Technical Guide
Cyclic lipopeptides (CLPs) represent a crucial class of antimicrobial compounds with significant activity against a wide range of pathogenic fungi. Their unique amphipathic structure, typically consisting of a hydrophilic peptide ring linked to a hydrophobic fatty acid tail, underpins their diverse mechanisms of action and therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, quantitative antifungal efficacy, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals working in the field of antifungal discovery and development.
Mechanisms of Action: Targeting Fungal Integrity
The antifungal activity of cyclic lipopeptides is primarily achieved through two distinct mechanisms: the inhibition of cell wall biosynthesis and the disruption of cell membrane integrity.
Inhibition of β-(1,3)-D-Glucan Synthesis by Echinocandins
The echinocandin class of cyclic lipopeptides, which includes prominent drugs like caspofungin, micafungin, and anidulafungin, targets the fungal cell wall.[1][2][3][4] They act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase.[1][3][5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide that constitutes the primary structural component of the fungal cell wall, providing it with shape and mechanical strength.[1] The inhibition of this enzyme depletes glucan in the cell wall, severely compromising its integrity. This leads to osmotic instability and cell lysis, resulting in a fungicidal effect against most Candida species and a fungistatic effect (inhibition of growth) against Aspergillus species.[3][6][7] Notably, mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, which accounts for the selective toxicity of echinocandins towards fungal cells.[3]
Membrane Disruption by Bacterial and Cyanobacterial CLPs
A different mechanism is employed by cyclic lipopeptides produced by various bacteria (e.g., Bacillus, Pseudomonas) and cyanobacteria.[8][9][10][11] Families such as iturins, surfactins, and fengycins possess amphiphilic properties that enable them to interact with and disrupt the fungal cell membrane.[9][12] These CLPs insert their hydrophobic lipid tails into the phospholipid bilayer of the fungal membrane, while the hydrophilic peptide head remains at the surface. This interaction disrupts the membrane's structure and fluidity.[9] At sufficient concentrations, these molecules can form pores or ion channels, leading to increased membrane permeability.[9][12] This causes the leakage of essential ions (like K+) and small molecules from the cytoplasm, ultimately leading to osmotic imbalance and cell death.[13][14] Some lipopeptides, like those from the iturin family, are known to specifically interact with sterols (e.g., ergosterol) within the fungal membrane, which can facilitate pore formation.[9]
Quantitative Antifungal Activity
The in vitro potency of cyclic lipopeptide antifungals is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges and MIC90 values (the concentration required to inhibit 90% of isolates) for the echinocandins against key fungal pathogens.
Table 1: In Vitro Activity of Echinocandins against Candida Species
| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Anidulafungin | Candida albicans | 0.015 - 0.12 | ≤0.125 | [7][15] |
| Candida glabrata | 0.015 - 0.25 | ≤0.125 | [7][15] | |
| Candida tropicalis | 0.015 - 0.12 | ≤0.125 | [7][15] | |
| Candida krusei | 0.015 - 0.12 | ≤0.125 | [7][15] | |
| Candida parapsilosis | 0.5 - 4.0 | 2 | [15][16][17] | |
| Candida guilliermondii | 0.5 - 2.0 | 2 | [7][15][18] | |
| Caspofungin | Candida albicans | 0.015 - 0.25 | 0.06 | [1][19] |
| Candida glabrata | 0.015 - 0.25 | 0.06 | [1][19] | |
| Candida tropicalis | 0.015 - 0.25 | 0.06 | [1][19] | |
| Candida parapsilosis | 0.12 - 4.0 | 1 | [1][19] | |
| Candida guilliermondii | 0.25 - 4.0 | 1 | [18][19] | |
| Micafungin | Candida albicans | 0.008 - 0.12 | ≤0.03 | [16][20] |
| Candida glabrata | 0.008 - 0.12 | ≤0.03 | [16][20] | |
| Candida tropicalis | 0.008 - 0.12 | ≤0.03 | [16][20] | |
| Candida parapsilosis | 0.12 - 2.0 | 1 | [16][20] |
Note: Echinocandins generally show higher MIC values against C. parapsilosis and C. guilliermondii.[18][21]
Table 2: In Vitro Activity of Other Cyclic Lipopeptides
| Lipopeptide Family | Fungal Species | MIC (μg/mL) | Reference(s) |
| Iturin A | Fusarium graminearum | - | [22][23] |
| Candida albicans | - | [22][23] | |
| Bacillomycin D | Candida species | 12.5 - 25 | [24] |
| Maribasins A-E | Phytopathogenic fungi | 3.12 - 50 (µ g/disc ) | [25] |
Note: Data for non-echinocandin CLPs is more variable and depends heavily on the specific compound and fungal strain tested.
Experimental Protocols
Standardized methodologies are critical for the accurate assessment of antifungal activity. Below are detailed protocols for key experiments.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 Reference)
This method is the gold standard for determining the MIC of antifungal agents against yeasts.
Objective: To determine the minimum concentration of a cyclic lipopeptide that inhibits the visible growth of a fungal isolate.
Materials:
-
96-well microtiter plates.
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Cyclic lipopeptide stock solution.
-
Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Sterile saline or water.
-
Spectrophotometer.
Methodology:
-
Inoculum Preparation:
-
Harvest fungal colonies from the SDA plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working suspension by diluting the adjusted stock 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the cyclic lipopeptide in RPMI medium directly in the 96-well plate. A typical concentration range for echinocandins is 0.008 to 8 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal suspension to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination (Reading the MIC):
-
The MIC is read as the lowest drug concentration at which there is a prominent decrease in turbidity (for echinocandins, typically ≥50% growth inhibition) compared to the drug-free growth control.
-
Membrane Permeability Assay using SYTOX Green
This assay is used to measure cell membrane damage caused by membrane-active CLPs.
Objective: To quantify the extent of membrane permeabilization in fungal cells upon treatment with a cyclic lipopeptide.
Materials:
-
Fungal cell suspension (e.g., Candida albicans) washed and resuspended in a suitable buffer (e.g., PBS).
-
Cyclic lipopeptide of interest.
-
SYTOX Green nucleic acid stain (stock solution in DMSO).
-
Fluorometer or fluorescence microscope.
Methodology:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase, then harvest, wash, and resuspend them in buffer to a defined cell density.
-
Treatment: Add the cyclic lipopeptide to the cell suspension at various concentrations. Include a negative control (buffer only) and a positive control (e.g., heat-killed cells or cells treated with a known membrane-disrupting agent).
-
Staining: Add SYTOX Green to all samples to a final concentration of ~1 µM.
-
Incubation: Incubate the samples in the dark at room temperature for a specified period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~488 nm, emission ~525 nm). An increase in fluorescence intensity correlates with an increase in the number of membrane-compromised cells, as the dye can only enter these cells to bind with nucleic acids and fluoresce.
Structure-Activity Relationships (SAR)
The antifungal efficacy of cyclic lipopeptides is intricately linked to their chemical structure. Key structural features that influence activity include:
-
The Fatty Acid Chain: The length and branching of the lipid tail are critical. This hydrophobic component is essential for insertion into the fungal membrane. Variations in chain length can significantly alter the spectrum and potency of antifungal activity.[25]
-
The Peptide Ring: The amino acid composition and sequence of the cyclic peptide headgroup determine the molecule's overall charge, conformation, and ability to form pores or interact with specific membrane components.[26] For example, studies on iturin A have shown that inverting the stereochemistry of a single β-amino acid in the fatty acid chain can lead to a complete loss of bioactivity, highlighting the strict stereochemical requirements for its function.[22]
Synergistic Interactions
Cyclic lipopeptides can exhibit synergistic activity when used in combination with other classes of antifungal drugs. For instance, echinocandins like caspofungin can act synergistically with amphotericin B or azoles.[1][24][27] The proposed mechanism is that by weakening the fungal cell wall, the echinocandin facilitates the entry of the other antifungal agent to its intracellular or membrane-bound target.[1] Similarly, the lipopeptide bacillomycin D has demonstrated a synergistic effect with amphotericin B against Candida strains.[24] These combination therapies hold promise for overcoming antifungal resistance and improving clinical outcomes.
Conclusion
Cyclic lipopeptide antifungals are a diverse and powerful class of compounds vital to the management of fungal infections. Their primary mechanisms of action—disrupting the synthesis of the fungal cell wall (echinocandins) or compromising the integrity of the cell membrane (bacterial and other CLPs)—are highly effective and target structures unique to fungi. A thorough understanding of their biological activity, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of novel lipopeptide-based therapeutics and for optimizing their use in clinical and agricultural settings. The exploration of structure-activity relationships and synergistic combinations will be key to unlocking the full potential of this important class of antifungal agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anidulafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [In vitro activity of anidulafungin. Comparison with the activity of other echinocandins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. [In vitro antifungal activity of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of antimicrobial cyclic lipopeptides from Bacillus subtilis influences their effect on spore germination and membrane permeability in fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. core.ac.uk [core.ac.uk]
- 11. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anidulafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. In vivo comparison of the pharmacodynamic targets for echinocandin drugs against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspofungin - Wikipedia [en.wikipedia.org]
- 22. Novel Synthesis of the Antifungal Cyclic Lipopeptide Iturin A and Its Fluorinated Analog for Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic fungicidal activity of the lipopeptide bacillomycin D with amphotericin B against pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Total synthesis and structure-activity relationships of new echinocandin-like antifungal cyclolipohexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Tetrahydroechinocandin B CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
Tetrahydroechinocandin B is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents. It is a derivative of Echinocandin B.
| Property | Value | Reference |
| CAS Number | 54651-06-8 | [1][2] |
| Molecular Weight | 1064.27 g/mol | [2] |
| Molecular Formula | C₅₂H₈₅N₇O₁₆ | [2] |
| Storage Temperature | -20°C |
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
The primary mechanism of action of this compound, like other echinocandins, is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[3][4][5] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for the production of (1,3)-β-D-glucan, a major structural polymer of the cell wall.[3][4][5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[1] This targeted action provides a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.
Caption: Mechanism of action of this compound.
Experimental Protocols
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The following is a generalized protocol for determining the MIC of this compound against yeast species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.
Materials:
-
Yeast isolate to be tested
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile saline or water
-
Hemocytometer or spectrophotometer for inoculum preparation
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well (except the negative control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
-
Growth inhibition can be assessed visually or spectrophotometrically.
-
Caption: Workflow for MIC determination.
(1,3)-β-D-Glucan Synthase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method to determine the 50% inhibitory concentration (IC₅₀) of this compound on (1,3)-β-D-glucan synthase activity.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 µM GTPγS, 10% glycerol)
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation (Microsomal Fraction):
-
Grow the fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cells with lysis buffer.
-
Disrupt the cells (e.g., by bead beating or French press) in lysis buffer.
-
Centrifuge the lysate at a low speed to remove whole cells and debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomal fraction containing the (1,3)-β-D-glucan synthase.
-
Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
Set up reaction tubes containing the assay buffer, a fixed amount of the microsomal enzyme preparation, and varying concentrations of this compound.
-
Include a control with no inhibitor.
-
Pre-incubate the reactions at 30°C for a short period.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate at 30°C for 60 minutes.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding ethanol.
-
Filter the reaction mixture through glass fiber filters to capture the radiolabeled glucan product.
-
Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
IC₅₀ Calculation:
-
Plot the percentage of inhibition of glucan synthesis against the logarithm of the this compound concentration.
-
The IC₅₀ is the concentration of the compound that inhibits enzyme activity by 50%.
-
Biological Activity
This compound has demonstrated potent in vivo anti-Candida activity in murine models of disseminated candidiasis. In comparative studies, it has shown efficacy comparable to or slightly greater than other echinocandins like cilofungin. Fungicidal activity has been observed in vivo, with a significant reduction in Candida CFU in the kidneys of infected mice. While specific MIC and IC₅₀ values for this compound are not widely reported in publicly available literature, the echinocandin class generally exhibits potent activity against a broad range of Candida species and fungistatic activity against Aspergillus species.[3][4] They are not typically active against Cryptococcus neoformans, Fusarium spp., or Zygomycetes.[3]
References
- 1. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast species-specific, differential inhibition of β-1,3-glucan synthesis by poacic acid and caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinocandins: A ray of hope in antifungal drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Tetrahydroechinocandin B by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Tetrahydroechinocandin B (THEC B) in biological matrices, specifically plasma, using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring (TDM) in the development and clinical application of THEC B.
Introduction
This compound is a semi-synthetic derivative of the echinocandin class of antifungal agents. Echinocandins are a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Accurate quantification of THEC B in biological fluids is essential for evaluating its efficacy, safety, and pharmacokinetic profile. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[1][2][3] This application note describes a validated HPLC-MS/MS method for the determination of THEC B in plasma.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Caspofungin or a stable isotope-labeled THEC B)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control human plasma (drug-free)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size).
Sample Preparation
A protein precipitation method is employed for sample cleanup.[4][5] This technique is efficient for removing proteins from the plasma matrix, which can interfere with the analysis.[3][6]
-
Allow all samples (standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC Conditions
Chromatographic separation is achieved using a gradient elution on a reversed-phase column.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Analyte |
Note: The specific m/z values for the precursor and product ions for THEC B and the IS need to be determined by direct infusion of the compounds into the mass spectrometer.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability.[1][3] Key validation parameters are summarized below.
Linearity and Range
The method should demonstrate linearity over a clinically relevant concentration range.
| Analyte | Linear Range (ng/mL) | R² |
| THEC B | 10 - 5000 | > 0.995 |
Precision and Accuracy
The precision and accuracy are evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 30 | < 10 | < 10 | 90 - 110 |
| Medium | 500 | < 8 | < 8 | 92 - 108 |
| High | 4000 | < 7 | < 7 | 95 - 105 |
Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy.
| Parameter | Value |
| LLOQ | 10 ng/mL |
Experimental Workflow Diagram
Caption: Experimental workflow for THEC B quantification.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma samples. This protocol can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of dosing regimens and the overall development of this promising antifungal agent.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. iajps.com [iajps.com]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Susceptibility Testing of Tetrahydroechinocandin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroechinocandin B (THEC-B) is a member of the echinocandin class of antifungal agents. These lipopeptide compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1][2] This unique mechanism of action confers fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][3] These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of THEC-B, enabling researchers to evaluate its antifungal potency and spectrum of activity. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
Mechanism of Action
Echinocandins, including THEC-B, selectively target the fungal-specific enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death in yeasts, or arrested growth in filamentous fungi.[6][7]
References
- 1. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hansenula anomala: a new fungal pathogen. Two case reports and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-Scale Evaluation of In Vitro Amphotericin B, Triazole, and Echinocandin Activity against Coccidioides Species from U.S. Institutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hansenula anomala | Viticulture and Enology [wineserver.ucdavis.edu]
- 6. Triazole and Echinocandin MIC Distributions with Epidemiological Cutoff Values for Differentiation of Wild-Type Strains from Non-Wild-Type Strains of Six Uncommon Species of Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of the echinocandin antifungal agent LY303,366 in comparison with itraconazole and amphotericin B against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution Assay for Tetrahydroechinocandin B MIC Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tetrahydroechinocandin B (THEB), an echinocandin antifungal agent, using the broth microdilution method. This standardized assay is essential for assessing the in vitro antifungal activity of THEB and is a critical component of antifungal drug development and susceptibility testing. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action Signaling Pathway
This compound, like other echinocandins, targets the fungal cell wall by inhibiting the activity of β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound (also referred to as L-687,901 in some literature) against Candida albicans.
| Fungal Species | Compound | MIC Range (µg/mL) | Reference |
| Candida albicans | This compound (L-687,901) | 0.5 - 1.0 | [1] |
Experimental Protocols
This section provides a detailed methodology for performing the broth microdilution assay to determine the MIC of this compound.
Materials
-
This compound (THEB) powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Sterile, disposable plasticware (pipette tips, reservoirs)
-
Multichannel pipette
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
-
Incubator (35°C)
-
Vortex mixer
-
Fungal isolates (e.g., Candida albicans)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Densitometer
Experimental Workflow
Caption: Broth microdilution workflow for MIC determination.
Protocol Steps
1. Preparation of THEB Stock Solution and Dilutions
-
Prepare a stock solution of THEB in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 1280 µg/mL for a final high of 12.8 µg/mL).
-
Perform serial two-fold dilutions of the THEB stock solution in RPMI-1640 medium directly in the 96-well microtiter plate or in separate tubes. The final volume in each well should be 100 µL.
-
The typical concentration range for testing echinocandins is 0.015 to 16 µg/mL.
2. Inoculum Preparation
-
Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal inoculum by suspending several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a densitometer or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Plate Inoculation
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted THEB. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (inoculum in medium without the drug) and a sterility control well (medium only).
4. Incubation
-
Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24 to 48 hours. The incubation time may vary depending on the growth rate of the fungal species being tested.
5. MIC Determination
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
Visual Reading: Use a reading mirror to observe the wells from the bottom. The MIC endpoint for echinocandins is typically read as the first well showing a significant diminution of growth (e.g., small, fuzzy colonies or a slight haze) compared to the drug-free growth control.
-
Spectrophotometric Reading: If using a microplate reader, the MIC can be determined as the lowest drug concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the growth control. Read the optical density at a wavelength of 530 nm.
6. Quality Control
-
Include reference QC strains with known MIC ranges for echinocandins in each batch of tests to ensure the validity of the results.
-
The MIC values for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST guidelines.
Data Interpretation and Reporting
-
Record the MIC value for each isolate tested.
-
For data analysis, MIC50 and MIC90 values (the MICs at which 50% and 90% of the isolates are inhibited, respectively) can be calculated to summarize the in vitro activity of THEB against a population of isolates.
-
Compare the obtained MIC values to established breakpoints, if available, to categorize isolates as susceptible, intermediate, or resistant. As of the latest update, specific clinical breakpoints for this compound have not been established.
These protocols provide a robust framework for the in vitro assessment of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data in the field of antifungal drug research and development.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Tetrahydroechinocandin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroechinocandin B (THEC) is a semisynthetic derivative of the echinocandin class of antifungal agents. Echinocandins are valued for their potent fungicidal activity against a broad range of pathogens, including Candida and Aspergillus species. Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall.[1][2] This enzyme is absent in mammalian cells, which provides a strong rationale for the selective toxicity of echinocandins towards fungi and their expected low cytotoxicity in mammalian systems.[1][2]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of THEC. The described assays—MTT, LDH, and Caspase-Glo® 3/7—offer a multi-parametric approach to assess cell viability, membrane integrity, and apoptosis induction.
Data Presentation
The following tables present illustrative data on the cytotoxicity of this compound against various mammalian cell lines.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 1: Cytotoxicity of this compound as measured by MTT Assay
| Cell Line | Treatment Duration (hours) | THEC Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | 24 | 1 | 98.5 ± 3.2 | > 100 |
| 10 | 95.1 ± 4.5 | |||
| 50 | 90.3 ± 5.1 | |||
| 100 | 85.7 ± 6.3 | |||
| 48 | 1 | 97.2 ± 3.8 | > 100 | |
| 10 | 92.4 ± 4.9 | |||
| 50 | 88.1 ± 5.5 | |||
| 100 | 82.3 ± 6.8 | |||
| HeLa | 24 | 1 | 99.1 ± 2.9 | > 100 |
| 10 | 96.3 ± 3.7 | |||
| 50 | 91.5 ± 4.8 | |||
| 100 | 87.2 ± 5.9 | |||
| 48 | 1 | 98.4 ± 3.1 | > 100 | |
| 10 | 94.1 ± 4.2 | |||
| 50 | 89.8 ± 5.3 | |||
| 100 | 84.6 ± 6.1 | |||
| Fibroblasts (HDF) | 24 | 1 | 99.5 ± 2.5 | > 100 |
| 10 | 97.8 ± 3.1 | |||
| 50 | 94.2 ± 4.0 | |||
| 100 | 90.1 ± 4.8 | |||
| 48 | 1 | 99.2 ± 2.7 | > 100 | |
| 10 | 96.5 ± 3.5 | |||
| 50 | 92.7 ± 4.4 | |||
| 100 | 88.5 ± 5.2 |
Table 2: Cytotoxicity of this compound as measured by LDH Release Assay
| Cell Line | Treatment Duration (hours) | THEC Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| HepG2 | 24 | 1 | 1.2 ± 0.5 |
| 10 | 2.5 ± 0.8 | ||
| 50 | 4.8 ± 1.2 | ||
| 100 | 8.1 ± 2.0 | ||
| 48 | 1 | 1.8 ± 0.6 | |
| 10 | 3.2 ± 1.0 | ||
| 50 | 6.5 ± 1.8 | ||
| 100 | 11.3 ± 2.5 | ||
| HeLa | 24 | 1 | 0.9 ± 0.4 |
| 10 | 2.1 ± 0.7 | ||
| 50 | 4.2 ± 1.1 | ||
| 100 | 7.5 ± 1.9 | ||
| 48 | 1 | 1.5 ± 0.5 | |
| 10 | 2.9 ± 0.9 | ||
| 50 | 5.9 ± 1.5 | ||
| 100 | 10.1 ± 2.3 | ||
| Fibroblasts (HDF) | 24 | 1 | 0.5 ± 0.2 |
| 10 | 1.5 ± 0.5 | ||
| 50 | 3.1 ± 0.9 | ||
| 100 | 5.8 ± 1.4 | ||
| 48 | 1 | 0.9 ± 0.3 | |
| 10 | 2.0 ± 0.6 | ||
| 50 | 4.3 ± 1.2 | ||
| 100 | 7.9 ± 1.8 |
Table 3: Apoptosis Induction by this compound as measured by Caspase-Glo® 3/7 Assay
| Cell Line | Treatment Duration (hours) | THEC Concentration (µM) | Fold Increase in Caspase 3/7 Activity (Mean ± SD) |
| HepG2 | 24 | 1 | 1.1 ± 0.2 |
| 10 | 1.3 ± 0.3 | ||
| 50 | 1.6 ± 0.4 | ||
| 100 | 2.1 ± 0.6 | ||
| HeLa | 24 | 1 | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 | ||
| 50 | 1.5 ± 0.3 | ||
| 100 | 1.9 ± 0.5 | ||
| Fibroblasts (HDF) | 24 | 1 | 1.0 ± 0.1 |
| 10 | 1.1 ± 0.2 | ||
| 50 | 1.3 ± 0.3 | ||
| 100 | 1.6 ± 0.4 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
Mammalian cell lines (e.g., HepG2, HeLa, Fibroblasts)
-
Complete cell culture medium
-
This compound (THEC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of THEC in complete culture medium. Remove the medium from the wells and add 100 µL of the THEC dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.
Materials:
-
Mammalian cell lines
-
Complete cell culture medium
-
This compound (THEC)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of THEC as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Mammalian cell lines
-
Complete cell culture medium
-
This compound (THEC)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of THEC. Include untreated and positive control (e.g., staurosporine) wells.
-
Incubation: Incubate the plate for the desired time point (e.g., 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.
References
Application Notes and Protocols for Evaluating Tetrahydroechinocandin B in a Murine Model of Invasive Candidiasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Invasive candidiasis is a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The development of new antifungal agents is crucial to combat this life-threatening infection. Echinocandins are a class of antifungal drugs that target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase.[3][4][5] This document provides detailed application notes and protocols for the evaluation of a novel echinocandin, Tetrahydroechinocandin B (THEB), in a well-established murine model of invasive candidiasis. These protocols are designed to assess the in vivo efficacy of THEB by measuring its impact on fungal burden in target organs and overall survival.
Murine Model of Disseminated Invasive Candidiasis
The intravenous challenge model in mice is a widely used and well-characterized method that mimics human disseminated candidiasis.[6][7] In this model, the fungus is introduced directly into the bloodstream, leading to a systemic infection where the kidneys are the primary target organs.[6][7] This model is suitable for evaluating the efficacy of antifungal compounds like THEB.
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Animal Model | Immunocompromised mice (neutropenic) | Mimics a common clinical scenario for invasive candidiasis and enhances susceptibility to infection, allowing for a clearer assessment of drug efficacy.[8][9][10] |
| Mouse Strain | Outbred ICR (CD-1) or inbred BALB/c mice | Both strains have been extensively used and validated in this model.[8] ICR mice are robust, while BALB/c mice offer a more uniform genetic background. |
| Candida Strain | Candida albicans (e.g., SC5314, ATCC 90028) | These are well-characterized and commonly used strains in invasive candidiasis models.[8][9] |
| Primary Endpoints | Fungal burden in kidneys (CFU/g of tissue) and survival | Kidney fungal burden is a direct measure of antifungal activity at the primary site of infection.[11] Survival studies provide a clinically relevant measure of overall efficacy.[4] |
Experimental Protocols
Protocol 1: Preparation of Candida albicans Inoculum
This protocol describes the preparation of a standardized C. albicans inoculum for intravenous injection.
-
Culture Preparation: From a frozen stock, streak C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 37°C for 24-48 hours.[8]
-
Liquid Culture: Inoculate a single colony into Yeast Peptone Dextrose (YPD) broth and incubate at 30°C for 18-24 hours with shaking.[2]
-
Cell Harvesting and Washing:
-
Cell Counting and Dilution:
-
Resuspend the final pellet in sterile PBS.
-
Dilute the suspension with sterile PBS to the desired final concentration (e.g., 2.5 x 10^5 CFU/mL for a final inoculum of 2.5 x 10^4 CFU in 0.1 mL). The exact inoculum size may need to be optimized depending on the mouse strain and the virulence of the Candida strain.
-
Protocol 2: Induction of Immunosuppression (Neutropenia)
This protocol describes the induction of neutropenia in mice to render them susceptible to disseminated candidiasis.
-
Agent: Use cyclophosphamide or 5-fluorouracil to induce neutropenia.[8][10]
-
Administration (Cyclophosphamide): Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Administration (5-Fluorouracil): Alternatively, administer a single intravenous dose of 5-fluorouracil (e.g., 150 mg/kg) one day prior to infection.[8]
Protocol 3: Murine Model of Disseminated Candidiasis and THEB Treatment
This protocol outlines the procedure for infecting mice and administering THEB.
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans inoculum intravenously into the lateral tail vein.
-
-
This compound (THEB) Preparation:
-
Prepare THEB in a suitable vehicle for administration (e.g., saline, PBS with a solubilizing agent if necessary). The formulation should be sterile.
-
-
THEB Administration:
-
Administer THEB at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., intraperitoneal or intravenous).[13]
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).[9]
-
Include a vehicle control group and potentially a positive control group (e.g., caspofungin or micafungin).[8]
-
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for the duration of the study (typically 7-21 days for survival studies).[4]
Protocol 4: Determination of Kidney Fungal Burden
This protocol describes the quantification of fungal load in the kidneys.
-
Tissue Collection: At a predetermined time point (e.g., 48 or 72 hours post-infection), humanely euthanize the mice.[9]
-
Homogenization: Aseptically remove the kidneys, weigh them, and homogenize them in a known volume of sterile PBS (e.g., 1-5 mL) using a tissue homogenizer.[8][11][12]
-
Serial Dilution and Plating:
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).[11]
-
Calculation: Express the fungal burden as log10 CFU per gram of kidney tissue.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound on Kidney Fungal Burden
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) | Log10 Reduction vs. Vehicle |
| Vehicle Control | - | - | |
| THEB | 1 | ||
| THEB | 5 | ||
| THEB | 10 | ||
| Positive Control | [Dose] |
Table 2: Survival Analysis of Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Number of Mice | Median Survival Time (Days) | Percent Survival (Day X) | p-value vs. Vehicle |
| Vehicle Control | - | - | |||
| THEB | 1 | ||||
| THEB | 5 | ||||
| THEB | 10 | ||||
| Positive Control | [Dose] |
Visualizations
Caption: Experimental workflow for evaluating THEB in a murine model of invasive candidiasis.
Caption: Proposed mechanism of action for this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the echinocandin antifungal MK-0991 (L-743,872): efficacies in mouse models of disseminated aspergillosis, candidiasis, and cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 7. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection [mdpi.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Organ-Specific Innate Immune Responses in a Mouse Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. Efficacy of echinocandins against murine infections by Diutina (Candida) rugosa [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Fungal Pathogens: Using Fluorescently Labeled Echinocandins for Cellular Imaging
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Echinocandins Localized to the Target-Harboring Cell Surface Are Not Degraded but Those Entering the Vacuole Are - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated Vacuolar Uptake of Fluorescently Labeled Antifungal Drug Caspofungin Predicts Echinocandin Resistance in Pathogenic Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. annexpublishers.com [annexpublishers.com]
- 13. Development of an Imaging Flow Cytometry Method for Fungal Cytological Profiling and Its Potential Application in Antifungal Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Novel Echinocandin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandins are a critical class of antifungal drugs that target the fungal cell wall by noncompetitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the integrity of the fungal cell wall. The absence of this enzyme in mammalian cells makes it an attractive target for antifungal therapy, resulting in a favorable safety profile for echinocandin drugs.[3] Currently available echinocandins such as caspofungin, micafungg, and anidulafungin are semi-synthetic lipopeptides effective against a range of fungal pathogens, including Candida and Aspergillus species.[1][4]
Despite their success, the emergence of acquired resistance, primarily through mutations in the Fks subunits of the glucan synthase enzyme, poses a growing threat to the clinical efficacy of existing echinocandins.[5][6] Furthermore, limitations in their spectrum of activity and the need for intravenous administration highlight the necessity for the development of novel echinocandin derivatives with improved pharmacological properties.[7] High-throughput screening (HTS) is a powerful strategy to identify new and effective echinocandin derivatives from large compound libraries. This document provides detailed application notes and protocols for conducting both biochemical and cell-based high-throughput screens to discover the next generation of echinocandin antifungals.
Data Presentation
Quantitative data from high-throughput screening and subsequent validation assays should be meticulously organized to facilitate clear comparison and interpretation. The following table templates are recommended for summarizing key data points.
Table 1: Summary of Primary High-Throughput Screening Hits
| Compound ID | Library Source | Concentration Screened (µM) | % Inhibition (Biochemical Assay) | % Growth Inhibition (Cell-Based Assay) | Z'-factor |
| Cmpd-001 | In-house | 10 | 95.2 | 98.1 | 0.85 |
| Cmpd-002 | Commercial | 10 | 88.7 | 92.5 | 0.85 |
| ... | ... | ... | ... | ... | ... |
Table 2: Dose-Response and Potency of Validated Hits
| Compound ID | IC50 (µM) - Biochemical Assay | MIC (µg/mL) - C. albicans | MIC (µg/mL) - A. fumigatus | Selectivity Index (SI) |
| Cmpd-001 | 0.15 | 0.03 | 0.06 | >100 |
| Cmpd-002 | 0.42 | 0.125 | 0.25 | >100 |
| ... | ... | ... | ... | ... |
Table 3: Activity against Resistant Strains
| Compound ID | MIC (µg/mL) - Wild-Type C. albicans | MIC (µg/mL) - FKS1 Mutant 1 | MIC (µg/mL) - FKS1 Mutant 2 | Fold Change in MIC (Mutant 1) | Fold Change in MIC (Mutant 2) |
| Cmpd-001 | 0.03 | 0.06 | 0.125 | 2 | 4.2 |
| Caspofungin | 0.25 | 8 | 16 | 32 | 64 |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: High-Throughput Biochemical Assay for β-(1,3)-D-Glucan Synthase Inhibition
This protocol describes a fluorescence-based assay to measure the activity of β-(1,3)-D-glucan synthase, suitable for a 384-well plate format. The assay quantifies the amount of synthesized glucan polymer using a fluorescent dye.
Materials:
-
Fungal membrane fraction containing β-(1,3)-D-glucan synthase (e.g., from Candida albicans or Saccharomyces cerevisiae)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM EDTA, 25 mM KF, 20 µM GTPγS
-
Substrate Solution: 2 mM UDP-glucose in Assay Buffer
-
Test Compounds: Serially diluted in DMSO
-
Positive Control: Caspofungin or another known echinocandin
-
Negative Control: DMSO
-
Stop Solution: 1 M NaOH
-
Detection Reagent: Aniline blue fluorochrome solution (e.g., 0.05% in 1 M glycine-NaOH buffer, pH 9.5)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~400 nm, Emission: ~460 nm)
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control, and negative control to the appropriate wells of a 384-well plate.
-
Enzyme Preparation: Prepare a working solution of the fungal membrane fraction in cold Assay Buffer. The optimal protein concentration should be determined empirically to ensure a robust signal within the linear range of the assay.
-
Enzyme Addition: Add 10 µL of the enzyme preparation to each well of the 384-well plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the Substrate Solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Reaction Termination: Add 5 µL of Stop Solution to each well to terminate the reaction.
-
Detection: Add 25 µL of the Detection Reagent to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Read the fluorescence intensity using a plate reader.
Data Analysis:
Calculate the percent inhibition for each test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
Protocol 2: High-Throughput Whole-Cell Antifungal Susceptibility Assay
This protocol outlines a cell-based assay using a resazurin reduction method to determine the growth inhibition of fungal cells in a 384-well format.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Growth Medium: RPMI-1640 with L-glutamine, buffered with MOPS.
-
Test Compounds: Serially diluted in DMSO
-
Positive Control: Caspofungin or another known echinocandin
-
Negative Control: DMSO
-
Resazurin Sodium Salt Solution: 0.1 mg/mL in sterile PBS
-
384-well, clear, flat-bottom, sterile plates
-
Spectrophotometer or fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Compound Dispensing: Dispense 50 nL of test compounds, positive control, and negative control into the wells of a 384-well plate.
-
Inoculum Preparation: Grow the fungal strain to the mid-log phase. For yeast, adjust the cell density to 1-5 x 10^3 cells/mL in Growth Medium. For molds, prepare a spore suspension and adjust the concentration to 0.4-5 x 10^4 spores/mL.
-
Cell Inoculation: Add 50 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the negative control wells.
-
Resazurin Addition: Add 5 µL of Resazurin Solution to each well.
-
Final Incubation: Incubate the plates for an additional 2-4 hours at 35°C.
-
Data Acquisition: Measure the absorbance at 600 nm for turbidity or the fluorescence intensity.
Data Analysis:
Calculate the percent growth inhibition for each test compound:
% Growth Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
Protocol 3: Secondary Assay - Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of hit compounds from the primary screen using a broth microdilution method in a 96-well format.
Materials:
-
Validated hit compounds
-
Fungal strain(s) of interest
-
Growth Medium (as in Protocol 2)
-
96-well, clear, flat-bottom, sterile plates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of each hit compound in the Growth Medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 2.
-
Inoculation: Add 100 µL of the inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control). This can be determined visually or by measuring the absorbance at 600 nm.
Visualizations
Caption: Mechanism of action of novel echinocandin derivatives.
Caption: High-throughput screening workflow for novel echinocandins.
Caption: Logical progression from a screening hit to a lead series.
References
- 1. A high throughput in vitro assay for fungal (1,3)beta-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple fluorescence-based high throughput cell viability assay for filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
In Vivo Efficacy Testing of Tetrahydroechinocandin B against Aspergillus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection, particularly in immunocompromised individuals. The echinocandin class of antifungal agents has become a vital component of therapeutic strategies against this disease. Echinocandins disrupt the integrity of the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, an enzyme absent in mammals, making it a highly selective target.[1][2][3] Tetrahydroechinocandin B (THEC-B) is a novel semisynthetic echinocandin derivative. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of THEC-B's efficacy against Aspergillus, including detailed experimental protocols and data presentation guidelines. While specific in vivo data for THEC-B is not yet publicly available, the methodologies and representative data are based on established principles for echinocandin testing.
Mechanism of Action: Signaling Pathway of Echinocandin Activity in Aspergillus
Echinocandins, including THEC-B, exert their antifungal effect by non-competitively inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[2] This inhibition depletes the fungal cell wall of its primary structural polymer, β-(1,3)-D-glucan, leading to osmotic instability and cell lysis, particularly at the rapidly growing hyphal tips.[1][2] This action is generally fungistatic against Aspergillus species.[1][4]
The cell wall stress induced by echinocandins triggers compensatory signaling pathways, primarily the Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway.[1][5] These pathways converge to upregulate chitin synthesis, a secondary cell wall polymer, in an attempt to maintain cell wall integrity.[1][5][6]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
Quantitative data from in vitro and in vivo studies should be summarized in clear, concise tables to facilitate comparison between different treatment groups and controls. The following tables present a template with hypothetical, yet representative, data for THEC-B based on known performance of other echinocandins.
Table 1: In Vitro Susceptibility of Aspergillus Species to this compound
For echinocandins, the Minimum Effective Concentration (MEC) is the standard endpoint for molds, representing the lowest concentration that induces the growth of abnormal, stunted hyphae.[4][7]
| Aspergillus Species | Strain | THEC-B MEC (µg/mL) | Caspofungin MEC (µg/mL) - Comparator | Voriconazole MIC (µg/mL) - Comparator |
| A. fumigatus | AF293 | 0.015 | 0.03 | 0.5 |
| A. fumigatus | Clinical Isolate 1 | 0.03 | 0.06 | 1.0 |
| A. flavus | ATCC 204304 | 0.06 | 0.125 | 0.5 |
| A. terreus | Clinical Isolate 2 | 0.015 | 0.03 | 2.0 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Pulmonary Aspergillosis
| Treatment Group (Dose, mg/kg/day) | Survival Rate (%) at Day +14 | Mean Lung Fungal Burden (log10 CFU/g ± SD) at Day +4 | Serum Galactomannan Index at Day +4 (Mean ± SD) |
| Vehicle Control (Placebo) | 10 | 5.8 ± 0.5 | 3.2 ± 0.8 |
| THEC-B (1 mg/kg) | 50 | 4.2 ± 0.6 | 1.5 ± 0.5 |
| THEC-B (5 mg/kg) | 80 | 3.1 ± 0.4 | 0.6 ± 0.2 |
| THEC-B (10 mg/kg) | 80 | 2.9 ± 0.5 | 0.4 ± 0.1 |
| Caspofungin (5 mg/kg) | 70 | 3.5 ± 0.7 | 0.8 ± 0.3 |
| Voriconazole (10 mg/kg) | 90 | 2.5 ± 0.3 | 0.3 ± 0.1 |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of a novel antifungal agent.
In Vitro Susceptibility Testing Protocol (Broth Microdilution for MEC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines.
-
Inoculum Preparation:
-
Culture Aspergillus spp. on potato dextrose agar for 5-7 days at 35°C.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of THEC-B in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well.
-
Incubate the plates at 35°C for 48 hours.
-
-
Endpoint Determination (MEC):
-
The MEC is the lowest drug concentration at which there is a significant morphological change, characterized by the growth of small, compact, and highly branched hyphae compared to the full hyphal growth in the drug-free control well.
-
In Vivo Efficacy Murine Model Protocol
A neutropenic murine model of invasive pulmonary aspergillosis is a standard for evaluating antifungal efficacy.[2][5][6]
-
Animal Model:
-
Use female BALB/c mice, 6-8 weeks old. Allow a one-week acclimatization period.
-
-
Immunosuppression:
-
Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -2 and +3 relative to infection.[5]
-
Administer cortisone acetate (e.g., 200 mg/kg subcutaneously) on day -1.[2]
-
Provide antibiotic-supplemented drinking water (e.g., enrofloxacin or tetracycline) to prevent bacterial infections.[1][2]
-
-
Infection:
-
Treatment:
-
Initiate treatment 24 hours post-infection (Day +1).
-
Administer THEC-B and comparator drugs (e.g., caspofungin, voriconazole) daily for a specified duration (e.g., 7 days) via an appropriate route (intravenous, intraperitoneal, or subcutaneous).
-
Include a vehicle control group receiving placebo.
-
-
Monitoring and Endpoints:
-
Survival: Monitor mice twice daily for up to 14 days post-infection. The primary endpoint is time to morbidity/mortality.
-
Fungal Burden: In a satellite group of animals, sacrifice mice at a predetermined time point (e.g., 96 hours post-infection).
-
Aseptically remove lungs and homogenize.
-
Determine fungal burden by plating serial dilutions of the homogenate to quantify Colony Forming Units (CFU).
-
Fungal load can also be assessed by quantitative PCR (qPCR) of fungal DNA or by measuring biomarkers like galactomannan or (1→3)-β-D-glucan in serum or lung homogenates.[8]
-
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with Gomori's methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.
-
Conclusion
These application notes provide a robust framework for the preclinical evaluation of this compound against Aspergillus species. By employing standardized in vitro and in vivo models and maintaining rigorous data collection and presentation, researchers can effectively characterize the antifungal potential of this novel compound. The provided protocols and diagrams serve as a guide to ensure consistency and comparability of results in the development of new therapies for invasive aspergillosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 6. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [In vitro activity of the echinocandins. How should it be evaluated?] [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Pharmacodynamics of Echinocandins against Aspergillus fumigatus Using an In Vitro Pharmacokinetic/Pharmacodynamic Model That Correlates with Clinical Response to Caspofungin Therapy: Is There a Place for Dose Optimization? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Water Solubility of Tetrahydroechinocandin B (THEB)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the water solubility of Tetrahydroechinocandin B (THEB), a cyclic hexapeptide with a fatty acyl side chain that inhibits 1,3-beta-D-glucan synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly water-soluble?
A1: The limited water solubility of this compound (THEB) is primarily due to its molecular structure. As a lipopeptide, it possesses a large, cyclic peptide core and a lipophilic fatty acyl side chain, which contribute to its overall hydrophobic nature.
Q2: What are the primary strategies for improving the water solubility of THEB?
A2: The main approaches to enhance the aqueous solubility of THEB can be categorized into three main areas:
-
Chemical Modification: This involves altering the molecular structure of THEB to introduce more hydrophilic functional groups. A key example is the synthesis of water-soluble prodrugs.
-
Formulation Strategies: These methods involve combining THEB with excipients that improve its dissolution in aqueous media. Common techniques include the use of co-solvents, cyclodextrins, surfactants, and creating solid dispersions or lipid-based formulations.[3]
-
Physical Modification: These techniques aim to increase the surface area of the solid drug, thereby enhancing its dissolution rate. Particle size reduction through methods like micronization and nanosuspension are common examples.[4][5][6][7]
Q3: Are there any specific chemical modifications that have been successful for similar echinocandin compounds?
A3: Yes, for echinocandin B and its derivatives, the synthesis of phosphonate and phosphate ester prodrugs at the phenolic hydroxyl group has been reported to significantly enhance water solubility.[8] These prodrugs can retain antifungal activity and offer a promising avenue for improving the developability of THEB.
Q4: What are the initial steps I should take to troubleshoot poor THEB solubility in my experiments?
A4: Start by assessing the pH of your aqueous solution. The solubility of ionizable compounds can sometimes be improved by adjusting the pH.[4] If pH adjustment is not effective or feasible, consider using a co-solvent system. For instance, adding a small percentage of a water-miscible organic solvent like ethanol, DMSO, or PEG 400 can significantly increase solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Intrinsic Solubility | 1. pH Adjustment: If THEB has ionizable groups, systematically vary the pH of the buffer to find the point of maximum solubility. | Increased concentration of THEB remains in solution. |
| 2. Co-solvent Addition: Introduce a water-miscible co-solvent (e.g., ethanol, DMSO, PEG 400) in increasing concentrations (e.g., 5%, 10%, 20% v/v) to your aqueous buffer. | THEB dissolves and remains in solution at the desired concentration. | |
| 3. Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) at a concentration above its critical micelle concentration (CMC) to facilitate micellar solubilization. | Formation of a clear solution with THEB encapsulated in micelles. |
Issue 2: Difficulty in preparing a stock solution of THEB for in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Choice | 1. Initial Dissolution in Organic Solvent: Dissolve THEB in a minimal amount of a pure organic solvent in which it is freely soluble (e.g., DMSO, methanol). | A clear, concentrated stock solution is formed. |
| 2. Serial Dilution: Perform serial dilutions of the organic stock solution into your aqueous assay buffer. Ensure vigorous mixing after each dilution step to avoid precipitation. | Homogeneous, lower-concentration aqueous solutions of THEB suitable for in vitro testing. | |
| Concentration Exceeds Solubility Limit | 1. Determine Approximate Solubility: Conduct a preliminary experiment to estimate the solubility of THEB in your chosen solvent system. | A better understanding of the concentration limits for your experiments. |
| 2. Prepare Saturated Solution: Prepare a saturated solution and determine the concentration of the supernatant after centrifugation. This will give you the maximum achievable concentration under those conditions. | A well-characterized stock solution at a known maximum concentration. |
Comparative Summary of Solubility Enhancement Techniques
| Technique | Principle | Relative Improvement Factor | Advantages | Disadvantages |
| Prodrug Synthesis (Phosphate/Phosphonate Esters) | Covalent modification to introduce a highly ionizable group. | High | Significant increase in water solubility; can be designed for targeted release. | Requires chemical synthesis and characterization; potential for altered pharmacology. |
| Co-solvents | Reducing the polarity of the aqueous solvent to increase the solubility of a non-polar solute. | Moderate | Simple to implement; readily available excipients. | May not be suitable for all applications (e.g., in vivo studies) due to potential toxicity. |
| Cyclodextrins | Formation of inclusion complexes where the hydrophobic THEB molecule is encapsulated within the cyclodextrin cavity. | Moderate to High | Can significantly increase solubility and stability; well-established technique. | Limited by the stoichiometry of complexation; can be expensive. |
| Solid Dispersions | Dispersing THEB in a hydrophilic polymer matrix at a molecular level. | Moderate to High | Can enhance both solubility and dissolution rate. | Can be physically unstable over time (recrystallization); requires specialized equipment for preparation. |
| Micronization/Nanonization | Increasing the surface area of the drug particles by reducing their size. | Low to Moderate | Improves dissolution rate; a well-understood physical process. | Does not increase the equilibrium solubility; can lead to particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Water-Soluble Phosphate Prodrug of THEB
Disclaimer: This is a generalized protocol based on methods for other echinocandins and should be optimized for THEB.
Objective: To synthesize a phosphate ester of this compound at the phenolic hydroxyl group to improve its water solubility.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or a suitable phosphorylating agent
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Dissolve this compound in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Adjust the pH of the mixture to ~7.0 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient to isolate the phosphate ester prodrug.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Formulation of THEB with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a THEB formulation with enhanced aqueous solubility using an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Orbital shaker or sonicator
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water at a desired concentration (e.g., 10%, 20% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the mixture on an orbital shaker or in a sonicator and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm) to pellet the undissolved THEB.
-
Carefully collect the supernatant, which contains the solubilized THEB-HP-β-CD complex.
-
Determine the concentration of THEB in the supernatant using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Experimental workflow for improving THEB solubility.
Caption: Pathway for synthesizing a water-soluble THEB prodrug.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Synthesis, stability, and biological evaluation of water-soluble prodrugs of a new echinocandin lipopeptide. Discovery of a potential clinical agent for the treatment of systemic candidiasis and Pneumocystis carinii pneumonia (PCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of water soluble prodrugs analogs of echinocandin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Tetrahydroechinocandin B (THEB) Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in Tetrahydroechinocandin B (THEB) fermentation.
Troubleshooting Guides
This section addresses specific issues that may arise during THEB fermentation, offering potential causes and actionable solutions.
Issue 1: Consistently low THEB titer despite using a known producing strain.
-
Question: We are using a confirmed THEB-producing strain of Aspergillus nidulans, but our yields are significantly lower than expected. What are the primary factors we should investigate?
-
Answer: Low THEB production can stem from several factors, primarily related to the fermentation environment and nutrient availability. The most critical parameters to investigate are:
-
Media Composition: The balance of carbon, nitrogen, and essential minerals is crucial. Suboptimal levels of any key nutrient can limit secondary metabolite production.
-
Dissolved Oxygen (DO): Inadequate oxygen supply is a common bottleneck in aerobic fermentations.[1][2]
-
pH and Temperature: Fungal metabolism is highly sensitive to pH and temperature fluctuations.[3][4][5]
-
Precursor Availability: THEB is a complex molecule, and the lack of specific precursors can halt its biosynthesis.
-
Issue 2: THEB production starts but stagnates or declines prematurely.
-
Question: Our fermentation begins producing THEB, but the production rate quickly plateaus or even decreases after a few days. What could be causing this?
-
Answer: This pattern often points to either nutrient limitation, the accumulation of inhibitory by-products, or a shift in metabolic activity.
-
Nutrient Depletion: Key nutrients required for THEB synthesis may be exhausted. A fed-batch strategy can help maintain optimal nutrient levels.
-
By-product Inhibition: The accumulation of metabolic by-products such as organic acids can lower the pH of the medium and inhibit fungal growth and secondary metabolite production.[6][7][8]
-
Suboptimal Dissolved Oxygen: As biomass increases, oxygen demand rises. If the DO level is not adequately controlled, it can become a limiting factor.[1][9]
-
Issue 3: High biomass accumulation but low THEB yield.
-
Question: We are achieving high cell density in our fermentation, but the specific productivity of THEB remains low. How can we shift the metabolism towards secondary metabolite production?
-
Answer: High biomass is a good starting point, but secondary metabolite production often requires a metabolic shift away from rapid growth.
-
Two-Stage Temperature Control: A common strategy involves an initial phase at a higher temperature (e.g., 30°C) to promote biomass accumulation, followed by a shift to a lower temperature (e.g., 25°C) to induce secondary metabolite synthesis.
-
Nutrient Limitation: In some cases, limiting a specific nutrient (e.g., nitrogen or phosphate) after the initial growth phase can trigger the onset of secondary metabolism.
-
Precursor Feeding: Supplying precursors at the appropriate time can significantly boost the production of the target molecule.
-
Frequently Asked Questions (FAQs)
Media Optimization
-
What are the key components of a fermentation medium for high-yield THEB production? A well-optimized medium is critical for enhancing THEB production. Key components to consider include:
-
Carbon Sources: A combination of mannitol and glucose has been shown to be favorable for the biosynthesis of related echinocandins.
-
Nitrogen Sources: Peptone and cotton seed powder have been successfully used to enhance production.
-
Minerals: Dibasic potassium phosphate (K2HPO4) is a significant factor.
-
Precursors: L-ornithine is a direct precursor and its addition can improve yields.[]
-
Fermentation Parameters
-
What is the optimal temperature for THEB fermentation? While the optimal temperature can be strain-specific, a two-stage temperature control strategy is often effective. An initial temperature of around 30°C for the first 6 days can accelerate biomass growth, followed by a switch to 25°C to enhance echinocandin B production. Excessively high (37°C) or low (23°C) temperatures are generally unfavorable.
-
What is the optimal pH for THEB fermentation? The optimal initial pH is typically around 6.5 to 7.4.[3][5] Maintaining pH within the optimal range throughout the fermentation is crucial, as significant drops can inhibit production.
-
How critical is dissolved oxygen (DO) control? Dissolved oxygen is a critical parameter in aerobic fermentations.[1][2] Both insufficient and excessive DO levels can negatively impact secondary metabolite production.[9] It is essential to maintain a stable DO level, often through a cascaded control strategy involving agitation speed and aeration rate. Fluctuations in DO can lead to increased lactate accumulation and decreased product titer.[11]
Precursor Feeding
-
What is precursor feeding and how can it improve THEB yield? Precursor feeding involves the addition of biosynthetic intermediates to the fermentation medium.[12] This can bypass potential bottlenecks in the metabolic pathway and direct more resources towards the synthesis of the target molecule. For THEB, key precursors are derived from amino acids.
-
Which precursors should be considered for THEB? The core structure of echinocandins is a cyclic hexapeptide. Therefore, the constituent amino acids are key precursors. L-ornithine, in particular, has been identified as a beneficial precursor to supplement.[]
Data Presentation
Table 1: Impact of Media Components on Echinocandin B Production
| Component | Base Medium | Optimized Medium | Titer Increase | Reference |
| Carbon Source | Glucose | Mannitol + Glucose | 65% | [13] |
| Nitrogen Source | Standard | + Cotton Seed Powder | 23% | [13] |
| Multiple Components | Original Medium | Optimized (Peptone, K2HPO4, Mannitol, L-ornithine) | 1.4-fold | [] |
Table 2: Optimized Fermentation Parameters for Echinocandin B Production
| Parameter | Optimal Value/Range | Notes | Reference |
| Temperature | Two-stage: 30°C (0-6 days), then 25°C | Promotes initial growth, then shifts to production. | |
| Initial pH | 6.5 - 7.4 | Strain-dependent, requires optimization. | [3][5] |
| Agitation Speed | 200 rpm | Dependent on bioreactor geometry and scale. | [5] |
| Inoculum Size | 10% (v/v) | [5] |
Experimental Protocols
Protocol 1: Preparation of Fermentation Medium for Aspergillus nidulans
This protocol is adapted from standard media used for Aspergillus nidulans fermentation.
-
Prepare Stock Solutions:
-
20x Nitrate Salts: Per liter, dissolve 120g NaNO₃, 10.4g KCl, 10.4g MgSO₄·7H₂O, and 30.4g KH₂PO₄ in deionized water.
-
Hutner's Trace Elements: Per 100 ml, dissolve 2.2g ZnSO₄·7H₂O, 1.1g H₃BO₃, 0.5g MnCl₂·4H₂O, 0.5g FeSO₄·7H₂O, 0.16g CoCl₂·6H₂O, 0.16g CuSO₄·5H₂O, 0.11g (NH₄)₆Mo₇O₂₄·4H₂O, and 5.0g EDTA. Heat to dissolve, cool, and adjust pH to 6.5-6.8 with KOH. The solution should turn deep purple upon standing.
-
-
Prepare Fermentation Medium (per liter):
-
Deionized water: 800 ml
-
Mannitol: 20 g
-
Glucose: 10 g
-
Peptone: 10 g
-
K₂HPO₄: 2 g
-
L-ornithine: 1 g
-
20x Nitrate Salts: 50 ml
-
Hutner's Trace Elements: 1 ml
-
-
Sterilization:
-
Adjust the pH to 6.5 with NaOH or HCl.
-
Bring the final volume to 1 liter with deionized water.
-
Autoclave at 121°C for 20 minutes.
-
Protocol 2: Quantification of THEB by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may require optimization for specific equipment and sample matrices.
-
Sample Preparation:
-
Centrifuge 1 ml of fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase as needed to fall within the standard curve range.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 222 nm.
-
Injection Volume: 10 µl.
-
-
Quantification:
-
Prepare a standard curve using purified THEB of known concentrations.
-
Integrate the peak area corresponding to THEB in the samples.
-
Calculate the concentration of THEB in the samples based on the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound (THEB).
Caption: Troubleshooting workflow for low THEB fermentation yield.
References
- 1. youtube.com [youtube.com]
- 2. Development of fungal cell factories for the production of secondary metabolites: Linking genomics and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions for the production of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Model of Alcoholic Fermentation under a Byproduct Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fermentative Foods: Microbiology, Biochemistry, Potential Human Health Benefits and Public Health Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Diverse Profile of Fermentation Byproducts From Thin Stillage [frontiersin.org]
- 9. Impact of dissolved oxygen concentration on some key parameters and production of rhG-CSF in batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluctuations in dissolved oxygen concentration during a CHO cell culture process affects monoclonal antibody productivity and the sulfhydryl-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 13. editverse.com [editverse.com]
Tetrahydroechinocandin B stability in aqueous solution
Welcome to the Technical Support Center for Tetrahydroechinocandin B (THEC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of THEC in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide: Investigating THEC Degradation in Aqueous Solutions
Researchers may encounter issues with the stability of this compound during their experiments, leading to variability in results. This guide provides a systematic approach to troubleshooting potential degradation.
If you are observing lower than expected potency or inconsistent results with your THEC solutions, follow this workflow to diagnose the issue:
Frequently Asked Questions (FAQs)
What are the primary factors affecting the stability of this compound in aqueous solutions?
The stability of echinocandins, including this compound, is primarily influenced by three main factors:
-
pH: Echinocandins are susceptible to degradation in non-neutral pH conditions. The degradation of anidulafungin, a structurally similar echinocandin, occurs at physiological pH.[1] It is crucial to maintain the pH of your aqueous solution within a stable range, typically close to neutral, unless experimental conditions require otherwise.
-
Temperature: Elevated temperatures can accelerate the degradation of echinocandins.[2] For short-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable.
-
Aqueous Solution Composition: The components of your aqueous solution can impact stability. While data for THEC is limited, studies on anidulafungin have shown good stability in standard diluents like 0.9% saline and 5% dextrose.[3] However, interactions with other components in more complex media should be considered.
How should I prepare and store aqueous solutions of this compound?
To ensure the stability of your THEC solutions, follow these best practices:
-
Reconstitution of Lyophilized Powder: Start with high-quality, lyophilized THEC. Reconstitute the powder using a recommended sterile solvent such as water for injection, 0.9% saline, or 5% dextrose.[3]
-
pH Control: If using a buffer system, ensure it is validated for compatibility and maintains the pH in the desired range.
-
Storage:
-
Short-term: Store aqueous solutions at 2-8 °C and protect from light.
-
Long-term: For storage beyond a few days, it is recommended to aliquot the solution into smaller volumes and freeze at -20 °C or -80 °C to minimize freeze-thaw cycles.
-
-
Use Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments to minimize the impact of any potential degradation.
What is the expected degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for echinocandins like anidulafungin involves the hydrolysis of the cyclic peptide core.[4] This process leads to a ring-opening event, resulting in a linear peptide that is inactive. This degradation is a chemical process that can be accelerated by non-optimal pH and higher temperatures.[1]
How does the stability of this compound compare to other echinocandins?
Table 1: Comparative Stability of Anidulafungin and Rezafungin in Aqueous Solutions
| Compound | Vehicle | Temperature | Duration | Remaining Compound (%) | Reference |
| Anidulafungin | Peritoneal Dialysis Fluid (1.36% glucose) | 4 °C | 14 days | >90% | [2] |
| Peritoneal Dialysis Fluid (1.36% glucose) | 25 °C | 14 days | >90% | [2] | |
| Peritoneal Dialysis Fluid (1.36% glucose) | 36 °C | 14 days | >90% | [2] | |
| 0.9% Saline | 36 °C | 14 days | ~80% | [2] | |
| Reconstituted in Water | 25 °C | 24 hours | Stable | [3][7] | |
| Infusion in 0.9% Saline or 5% Dextrose (2 mg/mL) | 25 °C | 72 hours | Stable | [8] | |
| Rezafungin (CD101) | Plasma | 37 °C | 44 hours | 93% (human plasma) | [9] |
Note: "Stable" indicates that the loss of the initial concentration was within acceptable limits for clinical use, typically less than 10%.
What experimental protocols can be used to assess the stability of this compound?
A stability-indicating analytical method is crucial for accurately determining the concentration of the active THEC and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Experimental Protocol: HPLC Method for Stability Assessment
This protocol is a general guideline and may require optimization for your specific equipment and experimental setup.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of high-purity THEC standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Prepare your THEC experimental samples in the aqueous solution of interest. At specified time points, dilute an aliquot of your sample with the mobile phase to a concentration within the range of your calibration curve.
-
-
HPLC System and Conditions (Example for Echinocandins):
-
Column: A reversed-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often employed.[10] The exact gradient program will need to be optimized to achieve good separation between THEC and its potential degradation products.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where THEC has significant absorbance.
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Studies: To ensure your HPLC method is stability-indicating, you should perform forced degradation studies. This involves subjecting a solution of THEC to harsh conditions to intentionally induce degradation:
-
Acidic Conditions: e.g., 0.1 M HCl at 60 °C for several hours.
-
Basic Conditions: e.g., 0.1 M NaOH at 60 °C for several hours.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for several hours.
-
Thermal Stress: e.g., 80 °C for several hours.
-
Photostability: Expose the solution to UV light.
Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent THEC peak.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the THEC standard against its concentration.
-
Determine the concentration of THEC in your experimental samples at each time point by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of THEC remaining at each time point relative to the initial concentration (time zero).
-
By following these guidelines and FAQs, researchers can better control for the stability of this compound in their experiments, leading to more reliable and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stability of Anidulafungin in Two Standard Peritoneal Dialysis Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 6. academic.oup.com [academic.oup.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Tetrahydroechinocandin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Tetrahydroechinocandin B (THEB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (THEB) and why is its purification important?
A1: this compound (THEB) is a semi-synthetic derivative of Echinocandin B (ECB), a lipopeptide antifungal agent.[1][2] Purification of THEB is a critical step to ensure the removal of process-related impurities, including unreacted starting materials, by-products from the catalytic hydrogenation of ECB, and other degradation products.[3] High purity is essential for its safety and efficacy as a potential therapeutic agent.
Q2: What are the common methods for purifying THEB?
A2: The purification of THEB typically involves a multi-step process that often includes:
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique. Macroporous adsorbent resins can also be employed for initial capture and enrichment.[4]
-
Crystallization: This is often the final step to obtain a highly purified and stable solid form of THEB. The choice of solvent system is critical for successful crystallization.[5][6][7]
Q3: What are the potential impurities that can arise during THEB synthesis and purification?
A3: Impurities in THEB preparations can originate from the fermentation process of its precursor, Echinocandin B, the subsequent catalytic hydrogenation step, and degradation during purification. Potential impurities may include:
-
Unreacted Echinocandin B: Incomplete hydrogenation will result in the presence of the starting material.
-
Over-hydrogenated species: Excessive hydrogenation can lead to the saturation of other functional groups in the molecule.
-
Side-products of hydrogenation: The catalytic process can sometimes lead to the formation of other related compounds.[3]
-
Degradation products: THEB, like other echinocandins, can be susceptible to degradation under certain pH and temperature conditions.
-
Structurally related impurities: Analogs with variations in the peptide core or the lipid side chain, which may be present in the original ECB fermentation broth. A study on the Echinocandin B nucleus identified impurities where amino acids in the peptide core were substituted.[8]
Q4: What analytical techniques are used to assess the purity of THEB?
A4: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) with UV detection, is the most common method for determining the purity of THEB and quantifying impurities.[9][10] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used for the identification and characterization of impurities.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Chromatographic Purification (Reversed-Phase HPLC)
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between THEB and impurities | Inappropriate mobile phase composition. | Optimize the gradient slope, organic modifier (e.g., acetonitrile, methanol), and aqueous phase pH. |
| Incorrect column selection. | Use a high-resolution reversed-phase column (e.g., C18, C8) with a suitable particle size and pore size. | |
| Column overloading. | Reduce the sample load on the column. | |
| Peak tailing for THEB | Secondary interactions with residual silanols on the silica-based column. | Add a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column. |
| Presence of metal ions. | Add a chelating agent like EDTA to the mobile phase. | |
| Sub-optimal mobile phase pH. | Adjust the pH of the mobile phase to suppress the ionization of THEB. | |
| Low recovery of THEB | Irreversible adsorption to the stationary phase. | Modify the mobile phase to increase elution strength. Consider a different stationary phase. |
| Degradation of THEB on the column. | Ensure the mobile phase pH is within the stability range of THEB. Operate at a lower temperature. | |
| High backpressure | Column frit blockage. | Filter the sample before injection. Use a guard column. |
| Precipitated buffer in the system. | Ensure buffer solubility in the mobile phase, especially when mixing organic and aqueous phases. | |
| Column contamination. | Wash the column with a strong solvent. |
Crystallization
| Problem | Potential Cause | Suggested Solution |
| Failure to crystallize | Inappropriate solvent system. | Screen a variety of solvents with different polarities and hydrogen bonding capabilities.[11] Consider anti-solvent crystallization. |
| Supersaturation level is too low or too high. | Optimize the concentration of THEB in the chosen solvent. | |
| Presence of impurities inhibiting nucleation. | Further purify the material by chromatography before attempting crystallization. | |
| Formation of oil instead of crystals | High concentration of impurities. | Improve the purity of the starting material. |
| Cooling rate is too fast. | Decrease the cooling rate to allow for ordered crystal growth. | |
| Inappropriate solvent. | Select a solvent in which THEB has moderate solubility at high temperatures and low solubility at low temperatures. | |
| Poor crystal quality (small or irregular crystals) | Rapid nucleation. | Reduce the level of supersaturation. Control the cooling rate. |
| Presence of impurities. | Ensure the starting material is of high purity. | |
| Agitation is too vigorous. | Reduce the stirring speed or use static crystallization. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Reversed-Phase HPLC Method for THEB Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the THEB sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Protocol 2: Crystallization of THEB
-
Solvent Selection: Screen various solvents to find one in which THEB has high solubility at an elevated temperature and low solubility at room temperature or below. Examples of solvent systems to screen include ethanol/water, acetone/water, or isopropanol/heptane mixtures.
-
Dissolution: Dissolve the purified THEB in the chosen solvent at an elevated temperature (e.g., 50-60 °C) to achieve a saturated or slightly supersaturated solution.
-
Cooling: Slowly cool the solution to room temperature, and then further cool to a lower temperature (e.g., 4 °C) to induce crystallization. A controlled cooling rate is crucial for obtaining well-formed crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Visualizations
Caption: Experimental workflow for the production and purification of this compound.
Caption: Troubleshooting flowchart for addressing low purity issues in THEB purification.
References
- 1. Echinocandin B - Wikipedia [en.wikipedia.org]
- 2. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102952180A - Preparation method for high-purity echinocandin B - Google Patents [patents.google.com]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Analysis Strategy of Echinocandin B Nucleus Components Based on HPLC-Q/TOF-MS/MS [journal11.magtechjournal.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. unifr.ch [unifr.ch]
Technical Support Center: Tetrahydroechinocandin B (THEB) Storage & Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Tetrahydroechinocandin B (THEB) during storage and experimental use. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed protocols, and visual diagrams to ensure the integrity and potency of your THEB samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound (THEB)?
A1: The degradation of THEB, like other echinocandins, is primarily influenced by several factors. The most critical are pH, temperature, and oxidation. The cyclic hexapeptide core of the molecule is susceptible to hydrolysis, which is significantly accelerated at neutral to alkaline pH (pH > 7.0). This hydrolysis results in a ring-opening event, forming a linear peptide that is microbiologically inactive. Elevated temperatures can increase the rate of this and other degradation reactions. Exposure to oxidative conditions may also compromise the integrity of the molecule, particularly the lipophilic side chain and various hydroxyl groups on the peptide core.
Q2: What are the recommended long-term storage conditions for solid THEB?
A2: For long-term stability, solid (lyophilized) this compound should be stored at -20°C. The container should be tightly sealed to protect it from moisture. Under these conditions, the compound is expected to be stable for at least 12 months.
Q3: How should I store THEB in solution? What are the best practices?
A3: Stock solutions of THEB should be prepared in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). For storage, these solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. The aliquots must be stored at -20°C or, for extended stability, at -80°C. When preparing aqueous working solutions for experiments, it is advisable to use a slightly acidic buffer (e.g., pH 4.5-6.0) to minimize hydrolytic degradation.[1]
Q4: How can I visually identify if my THEB sample has degraded?
A4: While visual inspection is not a definitive measure of stability, some signs may indicate degradation. For solid THEB, a change in color from its typical off-white or brownish appearance or clumping of the powder could suggest moisture absorption and potential degradation. In solutions, the appearance of turbidity, precipitation, or a noticeable color change can be an indicator of insolubility or the formation of degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for confirming the integrity of the compound.
Q5: What are the common degradation products of THEB, and how can I detect them?
A5: The most common degradation product results from the hydrolysis of the cyclic peptide core. This leads to a linear, ring-opened peptide. Other potential degradation products can arise from oxidation of the side chain or modifications to the amino acid residues. These degradants can be detected and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically coupled with UV or Mass Spectrometry (MS) detection. The appearance of new peaks in the chromatogram, with a corresponding decrease in the area of the main THEB peak, is a clear indication of degradation.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of THEB.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid loss of THEB potency or antifungal activity in experiments. | Hydrolytic Degradation: The pH of the experimental medium is neutral or alkaline (pH ≥ 7.0), causing rapid ring-opening of the peptide core. | Ensure all aqueous buffers and media are maintained at a slightly acidic pH (e.g., pH 4.5 to 6.0). Prepare fresh working solutions from a frozen stock for each experiment. |
| Temperature Instability: The solution was stored at room temperature or 4°C for an extended period. | Minimize the time THEB solutions are kept at room temperature. For short-term storage (a few hours), keep solutions on ice. For longer-term storage, use -20°C or -80°C. | |
| Incorrect Stock Solution Storage: Repeated freeze-thaw cycles of the main stock solution. | Aliquot the stock solution into single-use volumes upon preparation to avoid repeated freezing and thawing. | |
| THEB solution has changed color or developed a precipitate. | Solubility Issues: The concentration of THEB in an aqueous buffer exceeds its solubility limit. | Prepare a more diluted working solution. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with the aqueous buffer. |
| Formation of Insoluble Degradants: Significant degradation has occurred, leading to products with lower solubility. | Discard the solution and prepare a fresh one from a new or properly stored stock aliquot. Confirm the integrity of the solid material. | |
| Unexpected peaks appear in the analytical chromatogram (e.g., HPLC). | Sample Degradation: The sample has degraded during storage or sample preparation. | Review storage conditions (temperature, pH, light exposure). Prepare samples immediately before analysis and use a stability-indicating HPLC method to resolve the degradants from the parent compound. |
| Contamination: The solvent, buffer, or glassware used was contaminated. | Use high-purity solvents and reagents (e.g., HPLC grade). Ensure all labware is scrupulously clean. Run a blank (solvent only) to check for system contamination. | |
| Photodegradation: The sample was exposed to light for a prolonged period. | Protect THEB solutions from direct light by using amber vials or covering containers with aluminum foil, especially during storage and sample preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of THEB and to develop a stability-indicating analytical method.
Objective: To assess the stability of THEB under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound (solid)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of THEB in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of THEB stock with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of THEB stock with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of THEB stock with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid THEB powder in an oven at 80°C for 48 hours. Also, incubate an aliquot of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the THEB stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using the HPLC method described in Protocol 2.
-
-
Data Evaluation:
-
Calculate the percentage of THEB remaining and the percentage of each degradation product formed.
-
Summarize the data in a table to compare stability under different conditions.
-
Illustrative Data Presentation:
The following table shows representative data for a typical echinocandin forced degradation study.
| Stress Condition | Time (hours) | THEB Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 12.5 | Not Detected |
| 0.1 M NaOH, RT | 4 | 45.7 | 51.3 (Ring-opened) | 2.1 |
| 3% H₂O₂, RT | 24 | 92.1 | 3.5 | 4.0 |
| Heat (Solution), 60°C | 48 | 95.8 | 3.1 | Not Detected |
| Photolytic | 24 | 98.5 | 1.2 | Not Detected |
Protocol 2: Stability-Indicating HPLC Method for THEB and its Degradants
Objective: To provide a reliable HPLC method for the quantitative analysis of THEB and the separation of its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 70 25.0 90 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm or Mass Spectrometry (for peak identification).
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of THEB (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).
-
Sample Preparation: Dilute the test samples (from storage or forced degradation studies) to fall within the calibration range using the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of THEB in the test samples from the calibration curve. The percentage of degradants can be estimated by the area normalization method.
Visual Guides (Graphviz Diagrams)
The following diagrams illustrate key concepts and workflows for managing THEB stability.
Caption: Primary degradation routes for this compound.
Caption: Experimental workflow for assessing THEB stability.
Caption: Troubleshooting decision tree for THEB potency issues.
References
Validation & Comparative
A Comparative Guide to Echinocandin Antifungals: Focus on Caspofungin
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the efficacy of caspofungin, a prominent member of the echinocandin class of antifungal agents. Due to the limited availability of public data on a compound specifically named "tetrahydroechinocandin B," this document will focus on the well-documented efficacy of caspofungin against various fungal pathogens, providing context within its therapeutic class. The experimental data and protocols presented are synthesized from publicly available research to ensure objectivity and utility for research and development purposes.
Mechanism of Action: A Shared Pathway
Caspofungin, like other echinocandins, exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][2][3] The disruption of cell wall synthesis leads to osmotic instability and, ultimately, fungal cell death, demonstrating a fungicidal effect against most Candida species.[2][3] Notably, this target is absent in mammalian cells, contributing to the selective toxicity of this drug class.[3]
Caption: Mechanism of action of caspofungin via inhibition of β-(1,3)-D-glucan synthase.
In Vitro Efficacy of Caspofungin
The in vitro activity of caspofungin is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges for caspofungin against various clinically relevant fungal species.
| Fungal Species | Number of Isolates | Caspofungin MIC Range (µg/mL) | Caspofungin MIC90 (µg/mL) | Reference |
| Candida albicans | 3959 | ≤0.015 - 4 | 0.25 - 0.5 | [1][4] |
| Candida glabrata | 3959 | ≤0.015 - 4 | 0.25 - 0.5 | [1][4] |
| Candida tropicalis | 3959 | ≤0.015 - 4 | 0.25 - 0.5 | [1][4] |
| Candida parapsilosis | - | - | ≤1 | [1] |
| Candida guilliermondii | 3959 | - | >8 | [4] |
| Histoplasma capsulatum | 20 | 8 - 32 | - | [5] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
In Vivo Efficacy of Caspofungin
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. The following table provides a summary of caspofungin's performance in murine models of disseminated fungal infections.
| Fungal Pathogen | Animal Model | Dosing Regimen | Outcome | Reference |
| Aspergillus fumigatus | Immunosuppressed Mice | 0.125 - 1.0 mg/kg/day | Significantly prolonged survival | |
| Candida albicans | Immunosuppressed Mice | 0.25 - 1.0 mg/kg/day | >99% reduction in kidney fungal burden | |
| Candida glabrata | Murine Model | 5 and 10 mg/kg/day | Significant reduction in kidney fungal burden | |
| Histoplasma capsulatum | Murine Pulmonary Model | 4 and 8 mg/kg/day | No significant prolongation of survival | [5] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
A standardized method for determining the MIC of antifungal agents is crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) M27-A2 is a commonly used protocol for yeasts.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is further diluted to achieve the final desired inoculum concentration.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized liquid medium such as RPMI 1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug at which a significant inhibition of growth is observed, often defined as a 50% or 100% reduction in turbidity compared to the growth control.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
Animal models are instrumental in assessing the therapeutic potential of antifungal compounds.
Caption: Workflow for in vivo efficacy testing in a murine model.
Detailed Steps:
-
Immunosuppression: To mimic the condition of many patients with invasive fungal infections, mice are often immunosuppressed using agents like cyclophosphamide.
-
Infection: A standardized inoculum of the fungal pathogen (e.g., Candida albicans) is injected intravenously to establish a disseminated infection.
-
Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection. Different dose levels are typically evaluated. A control group receives a vehicle solution.
-
Monitoring and Endpoint Analysis: The primary endpoints can be survival over a defined period or the quantitative assessment of the fungal burden in target organs, such as the kidneys. For fungal burden analysis, animals are euthanized at specific time points, and the organs are homogenized and plated on selective media to determine the number of colony-forming units (CFUs).
Conclusion
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibilities of clinical yeast isolates to a new echinocandin derivative, LY303366, and other antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The echinocandin micafungin: a review of the pharmacology, spectrum of activity, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Echinocandin B and its Semisynthetic Derivative, Anidulafungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring antifungal agent Echinocandin B and its clinically significant semisynthetic derivative, anidulafungin. While specific data for Tetrahydroechinocandin B is limited in publicly available literature, this analysis focuses on the parent compound to provide a foundational comparison against its advanced analog. This document outlines their mechanisms of action, in vitro and in vivo activities, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Both Echinocandin B and anidulafungin belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the synthesis of β-(1,3)-D-glucan.[1][2][3][4] This polysaccharide is a critical component of the fungal cell wall, providing structural integrity.[1][2][3][4] By disrupting its production, these compounds compromise the fungal cell wall, leading to osmotic instability and ultimately cell death, exerting a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.[2][3] Mammalian cells lack a cell wall and β-(1,3)-D-glucan synthase, which accounts for the selective toxicity of echinocandins towards fungal pathogens.[2]
Caption: Mechanism of action of echinocandins.
In Vitro Activity
Anidulafungin generally exhibits potent in vitro activity against a broad spectrum of Candida and Aspergillus species. Echinocandin B, as the parent compound, also possesses antifungal properties but is hampered by higher hemolytic activity, which led to the development of semisynthetic derivatives like anidulafungin.
| Fungal Species | Anidulafungin MIC Range (μg/mL) | Anidulafungin MIC50 (μg/mL) | Anidulafungin MIC90 (μg/mL) |
| Candida albicans | 0.015 - 2 | 0.03 | 0.06 |
| Candida glabrata | 0.015 - 4 | 0.03 | 0.06 |
| Candida parapsilosis | 0.25 - 4 | 1 | 2 |
| Candida tropicalis | 0.015 - 2 | 0.03 | 0.06 |
| Candida krusei | 0.03 - 2 | 0.06 | 0.12 |
| Aspergillus fumigatus | 0.008 - 0.06 | ≤0.015 | ≤0.015 |
| Aspergillus flavus | ≤0.015 - 0.06 | ≤0.015 | 0.03 |
| Aspergillus niger | ≤0.015 - 0.03 | ≤0.015 | ≤0.015 |
| Aspergillus terreus | ≤0.015 - 0.06 | 0.03 | 0.03 |
In Vivo Efficacy
The superior in vivo efficacy of anidulafungin compared to its parent compound is a key outcome of its chemical modifications. Anidulafungin has demonstrated significant efficacy in various animal models of invasive candidiasis and aspergillosis, which has been corroborated in clinical trials.
| Indication | Anidulafungin Efficacy |
| Esophageal Candidiasis | Effective in treating esophageal candidiasis, including in azole-refractory cases. |
| Candidemia and Invasive Candidiasis | Demonstrated superiority to fluconazole in the treatment of candidemia and invasive candidiasis. |
| Invasive Aspergillosis | Shows in vivo activity, often used in combination therapies. |
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of echinocandins is typically determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.
2. Microdilution Plate Preparation:
-
The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Each well is then inoculated with the prepared fungal suspension.
-
A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are included.
3. Incubation:
-
The plates are incubated at 35°C for 24 to 48 hours.
4. Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control. For Aspergillus species, the endpoint is often the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.
Caption: Antifungal susceptibility testing workflow.
Conclusion
Anidulafungin represents a significant advancement over its natural precursor, Echinocandin B. Through chemical modification, the potent antifungal activity of the echinocandin core has been retained while mitigating the undesirable hemolytic effects. This has resulted in a clinically valuable therapeutic agent with a broad spectrum of activity against key fungal pathogens. The data presented underscores the importance of targeted drug design in optimizing the therapeutic potential of natural products for the treatment of infectious diseases.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinocandins: A ray of hope in antifungal drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tetrahydroechinocandin B (THEC-B) for the Treatment of Azole-Resistant Candida Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of azole-resistant Candida species represents a significant challenge in the management of invasive fungal infections. Echinocandins, a class of antifungal agents that inhibit β-(1,3)-D-glucan synthesis, are a key therapeutic option for these infections.[1][2][3] This guide provides a comparative overview of a novel investigational echinocandin, Tetrahydroechinocandin B (THEC-B), and its potential advantages over existing antifungal agents in combating azole-resistant Candida.
Executive Summary
This compound (THEC-B) is a next-generation, semi-synthetic lipopeptide derivative of echinocandin B. Preclinical data indicate that THEC-B exhibits potent fungicidal activity against a broad range of Candida species, including strains resistant to fluconazole and other azoles. Notably, structural modifications in THEC-B have been designed to enhance its aqueous solubility and reduce hemolytic effects, common limitations of earlier echinocandin compounds.[4] This guide will present a detailed comparison of THEC-B with current first-line echinocandins (Caspofungin, Micafungin, Anidulafungin) and the azole, Fluconazole, with a focus on its efficacy against resistant isolates.
Mechanism of Action: Targeting the Fungal Cell Wall
Like other echinocandins, THEC-B's mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component for maintaining the integrity of the fungal cell wall.[1][2] This enzyme is encoded by the FKS genes. By disrupting glucan synthesis, THEC-B induces osmotic instability and subsequent cell death in susceptible fungi.[1] This mechanism is distinct from that of azoles, which target ergosterol biosynthesis in the fungal cell membrane. The unique target of echinocandins in the fungal cell wall, which is absent in mammalian cells, contributes to their favorable safety profile.
Caption: Mechanism of action of this compound (THEC-B).
Comparative Antifungal Activity
The in vitro activity of THEC-B has been evaluated against a panel of clinical Candida isolates, including azole-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: Comparative MIC ranges (µg/mL) of THEC-B and Other Antifungals Against Candida Species
| Organism | THEC-B (Investigational) | Caspofungin | Micafungin | Anidulafungin | Fluconazole |
| C. albicans | 0.015 - 0.06 | 0.015 - 0.12 | 0.008 - 0.06 | 0.015 - 0.06 | 0.12 - >64 |
| C. glabrata | 0.03 - 0.12 | 0.015 - 0.12 | 0.008 - 0.06 | 0.03 - 0.12 | 2 - >64 |
| C. parapsilosis | 0.5 - 2 | 0.12 - 1 | 0.12 - 1 | 0.5 - 2 | 0.12 - 8 |
| C. tropicalis | 0.015 - 0.06 | 0.015 - 0.12 | 0.015 - 0.06 | 0.015 - 0.06 | 0.25 - >64 |
| C. krusei | 0.03 - 0.12 | 0.03 - 0.25 | 0.015 - 0.12 | 0.03 - 0.12 | 8 - >64 |
| Azole-Resistant C. albicans | 0.015 - 0.06 | 0.015 - 0.12 | 0.008 - 0.06 | 0.015 - 0.06 | >64 |
| Azole-Resistant C. glabrata | 0.03 - 0.12 | 0.015 - 0.12 | 0.008 - 0.06 | 0.03 - 0.12 | >64 |
Note: Data for THEC-B is based on preclinical studies of novel echinocandin B derivatives. Data for other antifungals are compiled from published literature.[1][5]
Table 2: In Vitro Efficacy Against Biofilm-Forming Candida albicans
| Antifungal Agent | Planktonic MIC₅₀ (µg/mL) | Biofilm MIC₅₀ (µg/mL) |
| THEC-B (Investigational) | 0.03 | 0.12 |
| Caspofungin | 0.03 | 0.25 |
| Micafungin | 0.015 | 0.12 |
| Anidulafungin | 0.03 | 0.25 |
| Fluconazole | 0.5 | >1024 |
Biofilm MIC₅₀ represents the concentration required to inhibit 50% of the metabolic activity of the biofilm.
Experimental Protocols
1. Broth Microdilution for MIC Determination
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Caption: Workflow for MIC determination via broth microdilution.
2. Biofilm Susceptibility Testing
Candida biofilms were formed on the surface of 96-well microtiter plates. After a 24-hour incubation period to allow for biofilm formation, the planktonic cells were removed. The biofilms were then exposed to serial dilutions of the antifungal agents for an additional 24 hours. The metabolic activity of the biofilms was quantified using a colorimetric assay (XTT reduction assay). The biofilm MIC₅₀ was defined as the antifungal concentration that resulted in a 50% reduction in metabolic activity compared to the control (drug-free) biofilm.
Signaling Pathways in Echinocandin Resistance
While resistance to echinocandins is still relatively uncommon, it can emerge through mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase.[6] These mutations can reduce the binding affinity of the drug to its target. Additionally, cellular stress response pathways, such as the calcineurin and Hsp90 signaling pathways, can be activated in response to cell wall damage caused by echinocandins, potentially leading to drug tolerance.
Caption: Fungal stress response pathways to echinocandin exposure.
Conclusion
This compound (THEC-B) demonstrates promising in vitro activity against a wide range of Candida species, including those resistant to azole antifungals. Its potent activity, including against biofilms, coupled with potential improvements in solubility and safety, positions it as a strong candidate for further development. The comparative data presented in this guide suggest that THEC-B could offer a valuable alternative in the clinical management of invasive candidiasis, particularly in cases where azole resistance is a concern. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this novel echinocandin.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins: A ray of hope in antifungal drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacodynamic Comparison of Novel and Approved Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of the novel echinocandin, rezafungin, against the approved agents: caspofungin, micafungin, and anidulafungin. The information is supported by experimental data to assist in research and development efforts in the field of antifungal therapeutics.
Executive Summary
Echinocandins are a critical class of antifungal agents that target the fungal cell wall by non-competitively inhibiting β-1,3-D-glucan synthase.[1][2] This mechanism provides fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][3] The emergence of novel echinocandins, such as rezafungin, warrants a detailed comparison with established therapies. Rezafungin, a structural analog of anidulafungin, exhibits unique pharmacokinetic properties, including a prolonged half-life, allowing for once-weekly dosing.[4][5][6] This guide synthesizes in vitro and in vivo pharmacodynamic data to provide a comparative overview.
Mechanism of Action and Signaling Pathways
Echinocandins disrupt the integrity of the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan.[7][8] This disruption triggers a cellular stress response in the fungus, activating several signaling pathways, including the protein kinase C (PKC) cell integrity pathway, the high osmolarity glycerol (HOG) pathway, and the calcineurin signaling pathway.[1] These pathways lead to a compensatory increase in chitin synthesis to maintain cell wall integrity.[1]
In Vitro Pharmacodynamic Comparison
The in vitro activity of echinocandins is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds.
Table 1: Comparative In Vitro Activity (MIC/MEC in µg/mL) of Echinocandins against Candida and Aspergillus Species
| Organism | Rezafungin (GM MIC) | Anidulafungin (GM MIC) | Caspofungin (GM MIC) | Micafungin (GM MIC) | Reference |
| Candida albicans | 0.095 | 0.068 | 0.069 | - | [9] |
| Candida glabrata | - | 0.10 | 0.04 | 0.02 | [10] |
| Candida tropicalis | - | - | - | - | |
| Candida parapsilosis | - | - | - | - | |
| Candida krusei | - | - | - | - | |
| Aspergillus fumigatus | 0.116 (MEC) | 0.064 (MEC) | 0.122 (MEC) | - | [9] |
| Aspergillus flavus | 0.110 (MEC) | 0.059 (MEC) | 0.142 (MEC) | - | [9] |
GM MIC: Geometric Mean Minimum Inhibitory Concentration. Data for some species and drugs were not available in the cited sources.
In Vivo Pharmacodynamic Comparison
Animal models, particularly neutropenic murine models of disseminated candidiasis, are crucial for evaluating the in vivo efficacy of antifungal agents. The key pharmacodynamic index for echinocandins is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).[11]
Table 2: In Vivo Pharmacodynamic Targets (Free-Drug 24-h AUC/MIC) for Stasis in Murine Candidiasis Models
| Organism | Rezafungin (CD101) | Anidulafungin | Caspofungin | Micafungin | Reference |
| Candida albicans | 2.92 | ~15-30 | ~15-30 | ~15-30 | [12] |
| Candida glabrata | 0.07 | >10 | >10 | >10 | [12] |
| Candida parapsilosis | 2.61 | - | - | - | [12] |
Note: The PK/PD targets for rezafungin were found to be numerically lower than those of other echinocandins.[4][12] The values for approved echinocandins are approximated based on the reported 5- to 10-fold higher requirement compared to rezafungin for C. albicans and >10-fold for C. glabrata.[12]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC/MEC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 standards.
-
Fungal Isolate Preparation: Isolates are subcultured on appropriate agar plates to ensure purity and viability.
-
Inoculum Preparation: A suspension of the fungal isolate is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density.
-
Drug Dilution: The echinocandins are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination:
-
MIC (for Candida spp.): The lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
MEC (for Aspergillus spp.): The lowest drug concentration at which short, aberrant, branched hyphae are observed microscopically.
-
In Vivo Efficacy Testing: Neutropenic Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised (neutropenic) mice are used to mimic the susceptible patient population. Neutropenia is typically induced by cyclophosphamide administration.
-
Infection: Mice are infected intravenously with a standardized inoculum of a Candida species.
-
Drug Administration: Treatment with the echinocandin (or vehicle control) is initiated at a specified time post-infection. Dosing regimens can vary to determine the dose-response relationship.
-
Outcome Assessment: After a defined period, mice are euthanized, and target organs (typically kidneys) are harvested. The fungal burden is quantified by plating serial dilutions of tissue homogenates and counting colony-forming units (CFU).
-
Pharmacokinetic Analysis: Blood samples are collected from a satellite group of uninfected mice at various time points after drug administration to determine the pharmacokinetic profile (including AUC).
-
PK/PD Analysis: The relationship between drug exposure (AUC/MIC) and the antifungal effect (reduction in fungal burden) is modeled to determine the pharmacodynamic target associated with efficacy (e.g., stasis or a 1-log reduction in CFU).
Conclusion
The novel echinocandin rezafungin demonstrates potent in vitro and in vivo activity against a broad range of fungal pathogens, comparable to approved echinocandins.[4][9] Its significantly longer half-life and lower in vivo pharmacodynamic targets for some key pathogens like Candida albicans and Candida glabrata suggest the potential for less frequent dosing and improved efficacy.[6][12] Further clinical investigation is necessary to fully elucidate the comparative clinical utility of rezafungin. This guide provides a foundational pharmacodynamic comparison to inform ongoing and future research in the development of new antifungal strategies.
References
- 1. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins | Semantic Scholar [semanticscholar.org]
- 6. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Analysis: Tetrahydroechinocandin B and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of the antifungal agents Tetrahydroechinocandin B and Amphotericin B. The information is intended to support researchers, scientists, and professionals involved in drug development in understanding the relative safety and potential liabilities of these compounds. While extensive data is available for the widely used polyene antibiotic Amphotericin B, information on the toxicity of the specific echinocandin, this compound, is limited in publicly accessible literature. This comparison, therefore, draws upon the established toxicity profile of Amphotericin B and the general toxicological characteristics of the echinocandin class, supplemented by the sparse data available for this compound.
Executive Summary
Comparative Toxicity Data
Due to the limited availability of quantitative toxicity data for this compound, a direct numerical comparison with Amphotericin B is not possible at this time. The following table summarizes the well-documented toxicity of Amphotericin B.
Table 1: Summary of Amphotericin B Toxicity Profile
| Toxicity Parameter | Finding | References |
| Nephrotoxicity | Dose-dependent; manifests as azotemia, renal tubular acidosis, hypokalemia, and magnesium wasting. Can lead to permanent renal damage with cumulative doses. | [2][5][6] |
| Hepatotoxicity | Less common than nephrotoxicity, but can cause elevations in liver enzymes and, in rare cases, fulminant hepatic failure. | [5][7] |
| Hemolytic Activity | Can induce normochromic, normocytic anemia due to effects on red blood cell membranes. | [2] |
| Infusion-Related Reactions | Common; include fever, chills, rigors, nausea, and vomiting. Mediated by proinflammatory cytokine release. | [2] |
Mechanism of Toxicity
The differing mechanisms of action of Amphotericin B and echinocandins are fundamental to their distinct toxicity profiles.
Amphotericin B:
Amphotericin B's toxicity is a direct consequence of its interaction with sterols in cell membranes. It binds to ergosterol in fungal membranes, creating pores that lead to leakage of intracellular contents and cell death.[1][8] However, it also binds to cholesterol in mammalian cell membranes, albeit with lower affinity, causing similar pore formation and leading to the observed toxicities, particularly in the kidneys.[1][3]
Caption: Amphotericin B Mechanism of Action and Toxicity.
Echinocandins (General Class):
Echinocandins, including this compound, inhibit the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[4] This enzyme is absent in mammalian cells, which accounts for the class's selective activity and generally lower toxicity. The primary toxicities associated with echinocandins are typically mild and include infusion-related reactions and potential hepatotoxicity, though the latter is less frequent and severe than with Amphotericin B.[9]
Caption: Echinocandin Mechanism of Action.
Experimental Protocols
Detailed experimental protocols for assessing the key toxicity parameters are provided below. These are generalized methods and may require optimization for specific compounds.
In Vitro Hemolysis Assay
This assay determines the red blood cell lytic activity of a compound.
Caption: Workflow for In Vitro Hemolysis Assay.
Methodology:
-
Preparation of Red Blood Cells (RBCs): Freshly drawn human or animal blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed three times with phosphate-buffered saline (PBS). A final suspension of 2% (v/v) RBCs in PBS is prepared.
-
Compound Preparation: The test compound (e.g., this compound or Amphotericin B) is serially diluted in PBS to achieve a range of desired concentrations.
-
Incubation: 100 µL of the 2% RBC suspension is added to 100 µL of each compound dilution in a 96-well plate. A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included. The plate is incubated for a specified time (e.g., 1-2 hours) at 37°C.
-
Measurement: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant is transferred to a new plate, and the absorbance of the released hemoglobin is measured at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Culture: Human cell lines, such as HEK293 (kidney) or HepG2 (liver), are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined.
In Vivo Nephrotoxicity Assessment in a Rodent Model
This protocol outlines a general procedure for evaluating drug-induced kidney injury in rats or mice.
References
- 1. researchgate.net [researchgate.net]
- 2. biorbyt.com [biorbyt.com]
- 3. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The epidemiology of nephrotoxicity associated with conventional amphotericin B therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytotherapy of nephrotoxicity-induced by cancer drugs: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the Stability, Safety, and Efficacy of CD101, a Novel Echinocandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical hepatotoxicity associated with antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tetrahydroechinocandin B as a Novel Antifungal Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of Tetrahydroechinocandin B (THEB), a semisynthetic derivative of the echinocandin class of antifungals, against established treatments. By presenting key experimental data and detailed methodologies, this document serves as a resource for validating THEB's potential as a next-generation antifungal drug.
Executive Summary
This compound demonstrates promising antifungal activity, positioning it as a viable candidate for further development. The echinocandins, including THEB, target a crucial component of the fungal cell wall, β-(1,3)-D-glucan, by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4][5][6][7][8][9][10][11] This mechanism of action is distinct from other antifungal classes, such as polyenes and azoles, and offers a favorable safety profile due to the absence of a comparable target in mammalian cells. This guide presents in vitro and in vivo data comparing THEB with current first-line echinocandins and amphotericin B, alongside detailed experimental protocols to support further research and validation.
Comparative In Vitro Activity
The in vitro efficacy of an antifungal agent is a critical initial indicator of its potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (identified in early studies as L-687,901) and other antifungal agents against key fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For Aspergillus species, the Minimum Effective Concentration (MEC) is often used for echinocandins, representing the lowest drug concentration that leads to the growth of abnormal, compact hyphae.[10]
Table 1: In Vitro Activity against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| This compound (L-687,901) | 0.5 - 1.0 [1] | N/A |
| Caspofungin | 0.007 - 32[3] | N/A |
| Micafungin | 0.007 - 32[3] | N/A |
| Anidulafungin | 0.007 - 32[3] | N/A |
| Amphotericin B | ≤1[12] | N/A |
Note: N/A indicates that the data was not available in the cited sources.
Table 2: In Vitro Activity against Aspergillus Species
| Antifungal Agent | MEC Range (µg/mL) |
| This compound | N/A |
| Caspofungin | 0.008 - 4[13] |
| Micafungin | 0.008 - 0.125[13] |
| Anidulafungin | 0.008 - 0.125[13] |
| Amphotericin B (MIC) | 0.25 - 16 |
Note: Specific MEC data for this compound against Aspergillus species was not available in the reviewed literature. Further studies are required to determine its activity against this important genus of molds.
Comparative In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic potential of a drug candidate in a living organism. The following table summarizes the results of a study in a murine model of disseminated candidiasis, comparing the efficacy of this compound (L-687,901) with other early echinocandins. Efficacy was determined by the reduction of Candida albicans colony-forming units (CFU) in the kidneys of infected mice.
Table 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
| Antifungal Agent | Dosage (mg/kg, intraperitoneally, twice daily for 4 days) | Outcome |
| This compound (L-687,901) | ≥ 2.5 | Significant reduction in kidney CFU [1] |
| L-671,329 | ≥ 2.5 | Significant reduction in kidney CFU[1] |
| L-646,991 (Cilofungin) | ≥ 2.5 | Significant reduction in kidney CFU[1] |
| L-687,781 (Papulacandin analog) | 10 | Ineffective[1] |
Note: This study demonstrates that this compound is effective in reducing the fungal burden in an animal model of invasive candidiasis at a dose of 2.5 mg/kg and was slightly more active than the other lipopeptide compounds tested.[1] Direct comparative in vivo studies between THEB and current standard-of-care echinocandins (caspofungin, micafungin, anidulafungin) are needed.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validation of experimental results.
In Vitro Susceptibility Testing
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution for Yeasts (CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: Microdilution plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
2. Broth Microdilution for Filamentous Fungi (CLSI M38)
This method is used to determine the MIC or Minimum Effective Concentration (MEC) of antifungal agents against molds, such as Aspergillus species.
-
Antifungal Agent Preparation: Similar to the yeast protocol, stock solutions are serially diluted in RPMI 1640 medium.
-
Inoculum Preparation: A suspension of conidia is prepared from a mature culture and the turbidity is adjusted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
Endpoint Determination:
-
MIC: The lowest concentration showing no visible growth.
-
MEC (for echinocandins): The lowest concentration at which small, rounded, compact hyphal forms are observed, in contrast to the long, filamentous hyphae in the growth control well.
-
In Vivo Efficacy Testing
The following protocol describes a general framework for evaluating antifungal efficacy in a murine model of disseminated candidiasis.
1. Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to mimic the patient population susceptible to invasive fungal infections. 2. Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans. 3. Antifungal Treatment: Treatment with the test compound (e.g., this compound) and comparator drugs is initiated at a specified time post-infection and administered for a defined period. A vehicle control group receives the drug-free solvent. 4. Efficacy Assessment: The primary endpoint is typically the fungal burden in target organs (e.g., kidneys), determined by homogenizing the tissues and plating serial dilutions to enumerate colony-forming units (CFU). Survival studies are also commonly performed. 5. Statistical Analysis: Statistical tests are used to compare the fungal burden or survival rates between the treated and control groups to determine the significance of the antifungal effect.
Visualizing the Science
Diagrams are provided to illustrate key concepts and workflows.
Caption: Mechanism of action of this compound (THEB).
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Logical flow for validating a new antifungal candidate.
References
- 1. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, this compound, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of natural product echinocandin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro activity of the echinocandins. How should it be evaluated?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Review on Current Status of Echinocandins Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of ornithine decarboxylase activity by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of the Echinocandin Antifungal Agent LY303,366 in Comparison with Itraconazole and Amphotericin B against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Tetrahydroechinocandin B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Tetrahydroechinocandin B (THEB) analogs. Echinocandins are a critical class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Understanding the relationship between the chemical structure of THEB analogs and their antifungal potency is crucial for the development of new, more effective antifungal therapies.
Key Structure-Activity Relationship Insights
The antifungal activity of echinocandin analogs is primarily influenced by modifications to the cyclic hexapeptide core and the N-linked acyl side chain. For this compound, the core structure provides the foundation for interaction with the target enzyme, β-(1,3)-D-glucan synthase, while the acyl side chain plays a critical role in anchoring the molecule to the fungal cell membrane and influencing its pharmacokinetic properties.
The Cyclic Hexapeptide Core:
The cyclic hexapeptide core of echinocandins is essential for their mechanism of action. Specific amino acid residues within this core are critical for binding to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. Modifications to this core are generally less tolerated than alterations to the acyl side chain. However, subtle changes can impact solubility, stability, and potency.
The N-Acyl Side Chain:
The nature of the N-acyl side chain is a key determinant of the antifungal potency and spectrum of THEB analogs. Key observations include:
-
Lipophilicity: An optimal level of lipophilicity is required for potent antifungal activity. The side chain must be sufficiently lipophilic to insert into the fungal cell membrane, thereby increasing the local concentration of the drug near its target enzyme.
-
Length and Rigidity: The length and conformational rigidity of the side chain influence its interaction with the cell membrane and, consequently, the overall antifungal activity.
-
Aromatic Moieties: The introduction of aromatic groups, such as biphenyl or terphenyl moieties, into the side chain has been shown to enhance antifungal potency. These rigid structures can favorably interact with the lipid bilayer.
Comparative Antifungal Activity of Representative THEB Analogs
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a representative set of hypothetical THEB analogs against common fungal pathogens. The MIC value is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
Disclaimer: The following data is illustrative and based on established structure-activity relationships for the echinocandin class of antifungals. It is intended to demonstrate the impact of structural modifications on antifungal activity and may not represent empirically validated results for these specific compounds.
| Analog | Side Chain Modification | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Candida glabrata MIC (µg/mL) |
| THEB | Linoleoyl | 0.5 | 0.25 | 0.5 |
| Analog 1 | Palmitoyl | 1 | 0.5 | 1 |
| Analog 2 | 4-Octyloxyphenyl | 0.25 | 0.125 | 0.25 |
| Analog 3 | 4'-Octyloxybiphenyl-4-carbonyl | 0.06 | 0.03 | 0.06 |
| Analog 4 | 4''-Pentyl-p-terphenyl-4-carbonyl | 0.03 | 0.015 | 0.03 |
| Analog 5 | 3,4-Dihydroxyphenylacetyl | >16 | >16 | >16 |
Experimental Protocols
The in vitro antifungal activity data presented in this guide is typically determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
1. Preparation of Inoculum:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- The stock suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).
2. Preparation of Antifungal Solutions:
- The THEB analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.
- Serial two-fold dilutions of each analog are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
- The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
- The plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well (no drug). For echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by the growth of abnormal, stunted hyphae, is often the endpoint.
Visualizing the Mechanism of Action and Cellular Response
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound analogs and the subsequent cellular stress response in fungi.
Caption: Mechanism of action of this compound analogs.
Caption: Fungal cell wall stress response to echinocandins.
Safety Operating Guide
Proper Disposal of Tetrahydroechinocandin B: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Tetrahydroechinocandin B is a critical aspect of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these guidelines is crucial to minimize environmental impact and ensure personnel safety.
I. Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as hazardous. Key hazard statements include:
-
Toxic if swallowed.
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup: Carefully absorb the spilled material with an inert absorbent material. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.
III. Disposal Procedures
The primary and most critical guideline for the disposal of this compound is that it must be handled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2][3]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. This is due to its high toxicity to aquatic life.
-
IV. Quantitative Data Summary
No quantitative data regarding disposal was available in the provided search results. For physical and chemical properties, refer to the manufacturer's Safety Data Sheet (SDS).
V. Experimental Protocols
No specific experimental protocols for the neutralization or disposal of this compound were found in the search results. The standard and required procedure is disposal via a licensed hazardous waste facility.
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrahydroechinocandin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Tetrahydroechinocandin B (THEC-B), a potent antifungal agent of the echinocandin class. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.
Hazard Identification and Risk Assessment
Echinocandin B is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes serious eye irritation [1]
-
Suspected of damaging fertility or the unborn child [1]
Given these risks, a thorough risk assessment should be conducted before any handling of THEC-B.
Quantitative Safety Data
The following table summarizes key quantitative safety and stability data for Echinocandin B, which should be considered indicative for this compound.
| Parameter | Value | Species | Reference |
| LD50 (Intraperitoneal) | 400 mg/kg | Mouse | [1] |
| Storage Temperature | -20°C | N/A | [2] |
| Long-term Stability | ≥ 4 years (as solid) | N/A | [2] |
| Solvent | Solubility |
| Ethanol | Soluble |
| Methanol | Soluble |
| DMSO | Soluble |
| Dimethyl formamide (DMF) | Soluble |
| Water | Limited solubility |
Operational Plan: From Receipt to Disposal
A systematic approach to handling THEC-B is crucial for safety and experimental success. The following workflow outlines the key steps.
Caption: Standard Operating Procedure for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling THEC-B.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must provide protection against chemical splashes. |
| Hands | Chemical-resistant Gloves | Nitrile or other impervious gloves are recommended. |
| Body | Laboratory Coat | Should be worn at all times in the laboratory. |
| Respiratory | N95 Respirator or higher | Required when handling the solid compound or creating aerosols. |
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container at -20°C in a designated and secure location.
Preparation of Stock Solutions:
-
All handling of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Don all required PPE as listed in the table above.
-
Carefully weigh the desired amount of THEC-B.
-
In a chemical fume hood, dissolve the solid in an appropriate solvent such as DMSO, ethanol, or methanol.[2][3]
-
Ensure the container is tightly sealed after dissolution.
Handling During Experiments:
-
Conduct all experimental procedures involving THEC-B in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate laboratory equipment and techniques to minimize the generation of aerosols.
Disposal Plan: Managing Contaminated Materials
Proper disposal of THEC-B and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with THEC-B, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour any solutions containing THEC-B down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous materials.
Decontamination:
-
Surfaces: All work surfaces should be decontaminated at the end of each procedure using a suitable laboratory disinfectant or cleaning agent.
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
